molecular formula C24H34O6 B1195995 Keto lovastatin CAS No. 96497-73-3

Keto lovastatin

Cat. No.: B1195995
CAS No.: 96497-73-3
M. Wt: 418.5 g/mol
InChI Key: NXZRZXCVBJAQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 2-methyl-3-oxo-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-(2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)-1-naphthalenyl ester has been reported in Monascus ruber with data available.

Properties

CAS No.

96497-73-3

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-3-oxobutanoate

InChI

InChI=1S/C24H34O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-15,18-21,23,26H,7-8,10-12H2,1-4H3

InChI Key

NXZRZXCVBJAQDF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(=O)C

Synonyms

monacolin X

Origin of Product

United States

Foundational & Exploratory

Keto Lovastatin: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Keto lovastatin, a significant impurity of the cholesterol-lowering drug, Lovastatin.[][2][3] This document outlines its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Structure and Identification

This compound is chemically identified as (1S, 3R, 7S, 8S, 8aR)-8-(2-((2R, 4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3, 7-dimethyl-1, 2, 3, 7, 8, 8a-hexahydronaphthalen-1-yl 2-methyl-3-oxobutanoate.[4][5] It is also referred to as Monacolin X.[6]

Molecular Formula: C₂₄H₃₄O₆[][2][4][6]

Molecular Weight: 418.52 g/mol [][2][4][6]

CAS Number: 96497-73-3[2][4][5][6]

The chemical structure of this compound is closely related to its parent compound, Lovastatin, with a key difference in the side chain. The following diagram illustrates the core structural components of this compound.

Keto_Lovastatin_Structure This compound Structural Components cluster_hexahydronaphthalene Hexahydronaphthalene Core cluster_side_chain Ester Side Chain at C8a cluster_ethyl_lactone Ethyl Lactone Group at C8 Hex_Core Decalin Ring System (Hexahydronaphthalene) Me1 Methyl Group (C3) Hex_Core->Me1 at C3 Me2 Methyl Group (C7) Hex_Core->Me2 at C7 Keto_Ester 2-Methyl-3-oxobutanoate Hex_Core->Keto_Ester Ester Linkage at C1 Ethyl_Linker Ethyl Linker Hex_Core->Ethyl_Linker at C8 Lactone_Ring Tetrahydro-4-hydroxy-6-oxopyran-2-yl Ethyl_Linker->Lactone_Ring

Caption: A diagram illustrating the main functional components of the this compound molecule.

Physicochemical and Analytical Data

The following table summarizes the available quantitative data for a reference sample of this compound.

ParameterValueReference
Physical Description Off-White Solid[7]
HPLC Purity 94.22 %[7]
Weight Loss by TGA 1.56 %[7]
Potency 92.75 %[7]
Solubility Acetonitrile[7]
Long-Term Storage 2-8 °C[7]

Experimental Protocols

Analytical Methodologies for Detection and Quantification

The analysis of Lovastatin and its impurities, including this compound, is typically performed using High-Performance Liquid Chromatography (HPLC). The following is a summary of a validated method for the analysis of Lovastatin extended-release tablets, which can be adapted for the analysis of this compound.[10]

Instrumentation:

  • HPLC System: Waters Alliance 2695 or Agilent 1260 Infinity series with a Photodiode Array (PDA) detector.[10]

  • Column: CORTECS C18, 90Å, (4.6 x 150) mm, 2.7 µm (L1) column from Waters.[10]

Chromatographic Conditions:

  • Column Temperature: 25°C[10]

  • Flow Rate: 1.0 mL/min[10]

  • Injection Volume: 10 µL[10]

  • Autosampler Temperature: 8°C[10]

  • PDA Detection Wavelength: 190-400 nm, with specific detection at 238 nm for most impurities.[10]

  • Run Time: 60 minutes[10]

A forced degradation study on Lovastatin demonstrated that the parent drug is susceptible to degradation under acid, base, oxidation, heat, humidity, and light conditions, which can lead to the formation of various impurities.[10]

Signaling Pathways and Biosynthesis

The biosynthesis of Lovastatin, from which this compound is derived, is a multi-step enzymatic process. The core polyketide structure is assembled by a type I polyketide synthase. The following diagram illustrates a simplified workflow of the Lovastatin biosynthesis pathway.

lovastatin_biosynthesis Simplified Lovastatin Biosynthesis Pathway Acetate Acetate Units PKS Polyketide Synthase (LovB, LovF) Acetate->PKS Polyketide_Chains Two Polyketide Chains PKS->Polyketide_Chains Monacolin_L Monacolin L Polyketide_Chains->Monacolin_L Monooxygenase Monooxygenase Monacolin_L->Monooxygenase Monacolin_J Monacolin J Monooxygenase->Monacolin_J Esterification Esterification Monacolin_J->Esterification Monacolin_X Monacolin X (this compound) Esterification->Monacolin_X Final_Transformation Final Transformation Monacolin_X->Final_Transformation Lovastatin Lovastatin Final_Transformation->Lovastatin

Caption: A flowchart of the key steps in the biosynthesis of Lovastatin, highlighting the formation of Monacolin X (this compound) as an intermediate.[11]

Conclusion

This compound is a critical impurity to monitor in the manufacturing and quality control of Lovastatin. A thorough understanding of its chemical structure and properties, along with robust analytical methods for its detection, are essential for ensuring the safety and efficacy of Lovastatin-based therapies. Further research into the specific synthetic pathways and degradation mechanisms leading to the formation of this compound could provide valuable insights for process optimization and impurity control in pharmaceutical development.

References

Keto Lovastatin: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Keto lovastatin, a key intermediate and impurity in the synthesis of Lovastatin. This document outlines its fundamental physicochemical properties, relevant experimental protocols, and its position within biochemical pathways.

Core Physicochemical Data

A summary of the essential quantitative data for this compound is presented below for easy reference and comparison.

ParameterValueReferences
CAS Number 96497-73-3 (racemic)[1][2][3][4]
Molecular Weight 418.52 g/mol [1][5][]
Molecular Formula C₂₄H₃₄O₆[1][3][4][]

Synthesis and Purification of this compound

Detailed experimental protocols for the synthesis and purification of this compound are crucial for researchers aiming to produce this compound for analytical or metabolic studies. A generalized workflow is described below.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Oxidation of Lovastatin cluster_1 Step 2: Purification A Lovastatin C Crude this compound A->C Oxidation B Oxidizing Agent (e.g., PCC, Swern Oxidation) D Column Chromatography C->D E Pure this compound D->E Elution

Caption: A generalized two-step workflow for the synthesis and purification of this compound.

Role in Lovastatin Metabolism

This compound is a significant metabolite of Lovastatin, a widely prescribed cholesterol-lowering drug. Understanding its formation is critical for comprehending the overall metabolic fate of Lovastatin.

Signaling Pathway: Metabolic Conversion of Lovastatin

G Lovastatin Lovastatin Keto_Lovastatin Keto_Lovastatin Lovastatin->Keto_Lovastatin CYP-mediated Oxidation Hydroxylated_Metabolites Hydroxylated_Metabolites Lovastatin->Hydroxylated_Metabolites Hydroxylation

Caption: The metabolic pathway showing the conversion of Lovastatin to this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Lovastatin in the Context of Ketogenic Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lovastatin, a member of the statin class of drugs, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. Its primary therapeutic effect is the reduction of cholesterol synthesis, leading to a decrease in circulating low-density lipoprotein cholesterol (LDL-C). This guide delineates the core mechanism of lovastatin, from its activation as a prodrug to its pleiotropic effects stemming from the depletion of non-sterol isoprenoid intermediates. Furthermore, it explores the biochemical intersection of lovastatin's action with ketogenic metabolism, a topic of increasing relevance. While both cholesterol synthesis and ketogenesis utilize HMG-CoA, the available evidence on the direct impact of statins on ketone body production is conflicting; however, clinical observations suggest that therapeutic doses of lovastatin do not preclude the attainment of nutritional ketosis. This document provides a technical overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to understanding lovastatin's multifaceted mechanism.

Introduction

Lovastatin was the first HMG-CoA reductase inhibitor to be approved for the treatment of hypercholesterolemia[1]. It is a fungal metabolite, produced by fermentation of Aspergillus terreus, that has become a cornerstone in the management of cardiovascular disease[2]. The ketogenic diet, a high-fat, low-carbohydrate nutritional strategy, has gained attention for its therapeutic potential in various conditions. A notable metabolic consequence of this diet can be a significant elevation of LDL-C in certain individuals, often necessitating pharmacological intervention with statins like lovastatin[3][4]. Understanding the precise molecular interactions between lovastatin and the metabolic state of ketosis is therefore critical for both clinical management and further drug development.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

Prodrug Activation

Lovastatin is administered in its inactive, closed-ring lactone form[1]. In vivo, primarily in the stomach and liver, the lactone ring is hydrolyzed to its open, β-hydroxy acid form. This active metabolite is structurally similar to the endogenous substrate, HMG-CoA[5].

Competitive Inhibition of HMG-CoA Reductase

The active form of lovastatin acts as a reversible, competitive inhibitor of HMG-CoA reductase[1][5]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the committed, rate-limiting step in the biosynthesis of cholesterol[6][7]. By binding to the active site of HMG-CoA reductase, lovastatin blocks the access of the natural substrate, thereby halting the progression of the mevalonate pathway[6][].

Mevalonate_Pathway_Inhibition cluster_downstream Reduced Synthesis node_substrate node_substrate node_enzyme node_enzyme node_product node_product node_inhibitor node_inhibitor node_downstream node_downstream HMG_CoA HMG-CoA HMGR HMG-CoA Reductase HMG_CoA->HMGR Binds to Mevalonate Mevalonate HMGR->Mevalonate Catalyzes Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids ...multiple steps Lovastatin Lovastatin (Active Form) Lovastatin->HMGR Competitively Inhibits Cholesterol Cholesterol Isoprenoids->Cholesterol Ubiquinone Ubiquinone (CoQ10) Isoprenoids->Ubiquinone

Figure 1: Lovastatin's inhibition of the mevalonate pathway.

Downstream Consequences of Inhibition

Reduction in Cholesterol Synthesis

The primary consequence of HMG-CoA reductase inhibition is a decrease in the intracellular pool of cholesterol in the liver[6]. This reduction stimulates the upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL-C from the bloodstream, thereby lowering plasma cholesterol levels[2][6].

Pleiotropic Effects via Isoprenoid Depletion

Beyond cholesterol reduction, lovastatin's inhibition of the mevalonate pathway prevents the synthesis of crucial non-sterol isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)[9][10]. These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac[10][11]. Prenylation is required for the proper membrane localization and function of these signaling proteins[10]. By depleting FPP and GGPP, lovastatin indirectly inhibits these signaling pathways, leading to a range of "pleiotropic" effects, including improved endothelial function, reduced inflammation, and decreased oxidative stress[6][10]. For instance, inhibition of the Rho/ROCK pathway is one such key pleiotropic effect[].

Pleiotropic_Effects cluster_proteins Small GTPases cluster_effects Pleiotropic Effects node_inhibitor node_inhibitor node_pathway node_pathway node_protein node_protein node_effect node_effect Lovastatin Lovastatin Mevalonate_Pathway Mevalonate Pathway Lovastatin->Mevalonate_Pathway Isoprenoids Isoprenoid Synthesis (FPP, GGPP) Mevalonate_Pathway->Isoprenoids Ras Ras Isoprenoids->Ras Prenylation Inhibited Rho Rho Isoprenoids->Rho Prenylation Inhibited Rac Rac Isoprenoids->Rac Prenylation Inhibited Ras_Pathway Ras/ERK Pathway Ras->Ras_Pathway Rho_Pathway Rho/ROCK Pathway Rho->Rho_Pathway Inflammation Decreased Inflammation Rac->Inflammation (e.g., via NADPH oxidase) Proliferation Decreased Cell Proliferation Ras_Pathway->Proliferation Endothelial Improved Endothelial Function Rho_Pathway->Endothelial

Figure 2: Pleiotropic effects of lovastatin via inhibition of isoprenoid synthesis.

Interaction with Ketogenic Metabolism

Shared Precursors

The metabolic pathways for cholesterol synthesis and ketogenesis are linked by common precursors. Both begin with acetyl-CoA, and both involve the formation of HMG-CoA[12][13]. However, their cellular locations and ultimate fates differ. Cholesterol synthesis is a cytosolic process, while ketogenesis occurs within the mitochondria of hepatocytes[13]. Cytosolic HMG-CoA is reduced to mevalonate by HMG-CoA reductase (the target of lovastatin), whereas mitochondrial HMG-CoA is cleaved by HMG-CoA lyase to produce the ketone body acetoacetate.

Effects on Ketogenesis

Given the shared precursor, there is a theoretical basis for interaction. Inhibition of the cholesterol synthesis pathway by lovastatin could lead to an accumulation of acetyl-CoA, which might then be shunted towards mitochondrial ketogenesis[14]. Conversely, some research has suggested that statins might decrease ketone formation[13][15]. A study with pravastatin in diabetic patients showed a significant decrease in plasma acetoacetic acid levels[13]. However, a study involving individuals already taking a statin who then started a ketogenic diet found that they achieved nutritional ketosis as expected, suggesting the effect is not clinically prohibitive[16]. The overall impact of statins on ketogenesis appears complex and may depend on the specific statin, dosage, and the individual's metabolic state[15].

Keto_Statin_Interplay cluster_cytosol Cytosol cluster_mito Mitochondria node_precursor node_precursor node_pathway node_pathway node_inhibitor node_inhibitor AcetylCoA Acetyl-CoA HMG_CoA_cyto HMG-CoA AcetylCoA->HMG_CoA_cyto HMG_CoA_mito HMG-CoA AcetylCoA->HMG_CoA_mito HMGR HMG-CoA Reductase HMG_CoA_cyto->HMGR Mevalonate Mevalonate Pathway (Cholesterol Synthesis) HMGR->Mevalonate Lovastatin Lovastatin Lovastatin->HMGR Inhibits Ketones Ketogenesis (Ketone Bodies) Lovastatin->Ketones Effect Debated (Potential Shunting) HMG_CoA_lyase HMG-CoA Lyase HMG_CoA_mito->HMG_CoA_lyase HMG_CoA_lyase->Ketones

Figure 3: Shared metabolic precursors for cholesterol synthesis and ketogenesis.

Quantitative Effects of Lovastatin

The following tables summarize quantitative data from clinical studies on the effects of lovastatin.

Table 1: Effects of Lovastatin on Cholesterol Synthesis and Lipoprotein Levels

Parameter Patient Population Lovastatin Dose % Change from Baseline/Placebo Citation(s)
Total Cholesterol Combined Hyperlipidemia Not Specified -29% [17][18]
LDL Cholesterol Combined Hyperlipidemia Not Specified -27% [17][18]
VLDL Cholesterol Combined Hyperlipidemia Not Specified -40% [17][18]
HDL Cholesterol Combined Hyperlipidemia Not Specified +13% [17][18]
Apolipoprotein B Combined Hyperlipidemia Not Specified -16% [17][18]
De Novo Cholesterol Fractional Synthesis Rate (C-FSR) Combined Hyperlipidemia Not Specified -40% [17][18]

| De Novo Cholesterol Production Rate (C-PR) | Combined Hyperlipidemia | Not Specified | -42% |[17][18] |

Table 2: Effects of Lovastatin on Mevalonate Pathway Products in Cancer Patients

Parameter Patient Population Lovastatin Dose Maximum % Reduction from Pretreatment Citation(s)
Serum Cholesterol Solid Tumors 2 to 45 mg/kg/day -43% [19]

| Serum Ubiquinone (CoQ10) | Solid Tumors | 2 to 45 mg/kg/day | -49% |[19] |

Key Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol is a representative methodology synthesized from commercially available kits and published literature for measuring HMG-CoA reductase activity by monitoring NADPH oxidation[20][21][22][23].

Objective: To determine the enzymatic activity of HMG-CoA reductase and assess the inhibitory potential of compounds like lovastatin.

Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation, which is consumed during the reduction of HMG-CoA to mevalonate. This is monitored by the decrease in absorbance at 340 nm, as NADPH absorbs at this wavelength while its oxidized form, NADP+, does not.

Materials:

  • Assay Buffer: 50 mM Sodium Phosphate or Tris-HCl, pH 6.8-7.5[20][23].

  • HMG-CoA Reductase (HMGR): Purified enzyme or catalytic domain[20][21].

  • Substrate Solution: HMG-CoA solution[20][21].

  • Cofactor Solution: NADPH solution[20][21].

  • Inhibitor: Lovastatin (activated form) or Pravastatin (positive control)[20].

  • Instrumentation: UV/Vis spectrophotometer or 96-well plate reader capable of reading absorbance at 340 nm in kinetic mode[21][23].

  • Consumables: Cuvettes or 96-well UV-transparent plates.

Procedure:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, NADPH, HMG-CoA, and the enzyme. Pre-warm the assay buffer to 37°C[21]. Keep the enzyme on ice until use.

  • Reaction Setup: In a 96-well plate or cuvette, add the components in the following order for each reaction type (e.g., sample, inhibitor control, positive control):

    • Assay Buffer

    • Test Inhibitor (e.g., Lovastatin) or solvent for control wells.

    • NADPH solution.

  • Initiate Reaction: Start the enzymatic reaction by adding the HMG-CoA substrate solution, followed immediately by the HMG-CoA Reductase enzyme[20]. Mix thoroughly but gently.

  • Kinetic Measurement: Immediately place the plate/cuvette into the spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm over a period of 5-10 minutes, taking readings every 15-30 seconds[20][22].

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve.

    • Use the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate into µmol of NADPH consumed per minute.

    • Enzyme activity is typically expressed as Units/mg of protein, where one unit is defined as the amount of enzyme that converts 1.0 µmol of NADPH to NADP+ per minute at 37°C[22].

    • For inhibitor screening, calculate the percent inhibition relative to the uninhibited control.

Assay_Workflow Start Start: Reagent Preparation (Buffer, NADPH, HMG-CoA, Enzyme) Setup Reaction Setup in 96-Well Plate (Add Buffer, Inhibitor, NADPH) Start->Setup Initiate Initiate Reaction (Add HMG-CoA and Enzyme) Setup->Initiate Measure Kinetic Measurement at 340 nm (Monitor NADPH decrease over time at 37°C) Initiate->Measure Analyze Data Analysis (Calculate Reaction Rate, % Inhibition) Measure->Analyze End End: Determine Enzyme Activity / IC50 Analyze->End

References

Unveiling the Bioactivity of Monacolin X: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of Monacolin X, a lesser-known polyketide metabolite produced by Monascus species, most notably found in red yeast rice. While its sibling compound, Monacolin K (lovastatin), has been extensively studied and commercialized for its cholesterol-lowering properties, Monacolin X also demonstrates significant bioactivity of interest to the scientific and drug development communities. This document collates the available scientific literature to present a comprehensive overview of Monacolin X's mechanism of action, supported by quantitative data where available, and detailed experimental methodologies.

Core Biological Activity: Inhibition of Cholesterol Biosynthesis

The primary biological activity of Monacolin X is its ability to inhibit the biosynthesis of cholesterol.[1] This action is central to its potential therapeutic applications and positions it within the statin family of compounds.

Mechanism of Action: HMG-CoA Reductase Inhibition

Monacolin X exerts its cholesterol-lowering effects by acting as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway. By binding to the active site of HMG-CoA reductase, Monacolin X prevents the natural substrate from binding, thereby halting the downstream production of cholesterol. While the majority of research has focused on Monacolin K, early studies have confirmed that Monacolin X shares this fundamental mechanism of action.[1]

The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by Monacolin X.

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitor Inhibitory Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Multiple Steps Squalene Squalene Isoprenoids->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Monacolin_X Monacolin_X Monacolin_X->HMG-CoA Inhibits

Figure 1: Inhibition of HMG-CoA Reductase by Monacolin X.

Quantitative Analysis of Biological Activity

Quantitative data specifically for Monacolin X is limited in the currently available public literature. The seminal work by Endo et al. identified its inhibitory activity but did not provide specific IC50 values in the abstract. However, the study confirms its role as an inhibitor of HMG-CoA reductase and sterol biosynthesis in vitro.[1] For comparative purposes, this section presents the known inhibitory activities of other relevant monacolins.

CompoundTarget EnzymeActivity TypeIC50 ValueSource
Monacolin X HMG-CoA ReductaseInhibitorData not publicly availableEndo et al. (1985)[1]
Monacolin K (Lovastatin) HMG-CoA ReductaseCompetitive Inhibitor2 nMAlberts et al. (1980)
Dihydromonacolin L HMG-CoA ReductaseInhibitorData not publicly availableEndo et al. (1985)[1]

Note: The absence of a specific IC50 value for Monacolin X in publicly accessible literature highlights a significant gap in the current understanding of its potency relative to other monacolins.

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)

  • Monacolin X (isolated and purified)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute purified HMG-CoA reductase in assay buffer to the desired concentration.

    • Prepare a stock solution of HMG-CoA in assay buffer.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare serial dilutions of Monacolin X in a suitable solvent (e.g., DMSO) and then in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the Monacolin X dilutions to the test wells.

    • Add a vehicle control (solvent without Monacolin X) to the control wells.

    • Add HMG-CoA reductase to all wells except for the blank.

  • Enzymatic Reaction:

    • Initiate the reaction by adding HMG-CoA and NADPH to all wells.

    • Immediately place the microplate in the reader.

  • Data Acquisition and Analysis:

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).

    • Calculate the rate of NADPH oxidation for each concentration of Monacolin X.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the Monacolin X concentration to determine the IC50 value.

The following diagram outlines the general workflow for this experimental protocol.

HMG_CoA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, NADPH, Monacolin X) Assay_Setup Set up 96-well plate (Buffer, Monacolin X/Vehicle, Enzyme) Reagent_Prep->Assay_Setup Reaction_Start Initiate Reaction (Add HMG-CoA and NADPH) Assay_Setup->Reaction_Start Data_Acquisition Measure Absorbance at 340 nm (Kinetic Read) Reaction_Start->Data_Acquisition Calculate_Rates Calculate Reaction Rates Data_Acquisition->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Value Determine_Inhibition->Calculate_IC50

Figure 2: Workflow for HMG-CoA Reductase Inhibition Assay.

Other Potential Biological Activities

While the primary focus has been on its role in cholesterol synthesis, other monacolins have been reported to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Further research is warranted to investigate if Monacolin X exhibits similar pleiotropic effects.

Conclusion and Future Directions

Monacolin X is a bioactive compound with a confirmed mechanism of action as an HMG-CoA reductase inhibitor.[1] This positions it as a molecule of interest for further investigation in the context of hypercholesterolemia and cardiovascular disease. However, there is a clear need for more in-depth research to quantify its inhibitory potency and to explore its broader pharmacological profile.

Future research should focus on:

  • Quantitative Analysis: Determining the IC50 value of Monacolin X for HMG-CoA reductase to understand its potency relative to Monacolin K and other statins.

  • In Vivo Studies: Evaluating the efficacy and safety of Monacolin X in animal models of hypercholesterolemia.

  • Pleiotropic Effects: Investigating other potential biological activities of Monacolin X, such as anti-inflammatory and anti-cancer properties.

  • Synergistic Effects: Exploring the potential for synergistic interactions between Monacolin X and other bioactive compounds found in red yeast rice.

The elucidation of these aspects will be crucial for unlocking the full therapeutic potential of Monacolin X and for providing a more comprehensive understanding of the complex bioactivity of red yeast rice.

References

An In-depth Technical Guide to the Solubility and Stability of Keto-Lovastatin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Keto-lovastatin is recognized primarily as an impurity and a derivative of Lovastatin, a well-established HMG-CoA reductase inhibitor used for lowering cholesterol. As with any active pharmaceutical ingredient (API) or its related substances, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. The solubility and stability of impurities like keto-lovastatin are critical parameters that influence formulation development, analytical method validation, and overall drug product quality and safety. This guide provides a comprehensive overview of the available technical information regarding the solubility and stability of keto-lovastatin, drawing context from its parent compound, lovastatin, due to the limited direct data on the impurity itself.

Chemical Profile of Keto-Lovastatin

Keto-lovastatin is structurally related to lovastatin, sharing the same core hexahydronaphthalene ring system.

  • Molecular Formula: C₂₄H₃₄O₆

  • Molecular Weight: 418.52 g/mol

  • Synonyms: Monacolin X

Solubility Profile

Direct quantitative solubility data for keto-lovastatin in various solvents is not extensively available in the public domain. However, the solubility of its parent compound, lovastatin, has been studied and can provide a valuable reference point for researchers initiating solubility experiments. Lovastatin, a lactone prodrug, is generally characterized as being soluble in organic solvents and sparingly soluble in aqueous buffers.

Table 1: Solubility of Lovastatin in Various Solvents
SolventTemperatureSolubility (mg/mL)Solubility (Mole Fraction)
Organic Solvents
DMSOAmbient≥ 100Not Reported
EthanolAmbient~ 20Not Reported
Dimethylformamide (DMF)Ambient~ 15Not Reported
Acetone283 K - 323 K-Increases with temperature
Methanol283 K - 323 K-Increases with temperature
Ethyl Acetate283 K - 323 K-Increases with temperature
Butyl Acetate283 K - 323 K-Increases with temperature
Aqueous Buffers
DMSO:PBS (pH 7.2) (1:1)Ambient~ 0.5Not Reported

Note: The mole fraction solubility of lovastatin in acetone, methanol, ethanol, ethyl acetate, and butyl acetate increases as the temperature rises from 283 K to 323 K. For maximum solubility in aqueous solutions, it is recommended to first dissolve lovastatin in an organic solvent like DMSO before diluting with the aqueous buffer. Aqueous solutions of lovastatin are not recommended for storage for more than one day.

Stability Profile and Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific stability data for keto-lovastatin is scarce, extensive research on lovastatin reveals its susceptibility to hydrolysis and other stress conditions. Keto-lovastatin, as an impurity, may be a product of these degradation pathways.

Statins as a class are known to be susceptible to hydrolysis, particularly in the presence of high temperatures and humidity. Forced degradation studies on lovastatin have shown it is highly sensitive to alkaline and acidic conditions.

Table 2: Summary of Lovastatin Stability under Forced Degradation Conditions
Stress ConditionObservationsMajor Degradant(s)
Acid Hydrolysis Significant degradation occurs. One or two degradation products are typically observed.Lovastatin Acid
Base Hydrolysis Complete degradation is observed, even with low concentrations of base (e.g., 0.02N NaOH). The hydrolysis is often instantaneous at room temperature.Lovastatin Acid
Oxidation (H₂O₂) Some degradation occurs, with lovastatin acid being a notable product.Lovastatin Acid
Thermal Degradation Relatively stable; no major degradation observed under typical heat stress conditions.-
Photolytic Degradation Relatively stable; no major degradation observed under typical light exposure conditions.-

The primary degradation pathway for lovastatin is the hydrolysis of its lactone ring to form the active β-hydroxyacid (lovastatin acid). This reaction is accelerated in both acidic and, most notably, basic environments. The fact that the UV spectra of the degradation products are similar to the parent drug suggests that the core chromophore structure remains intact during hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative methodology synthesized from common practices for analyzing lovastatin and other statins.

1. Objective: To assess the stability of the substance under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.

2. Apparatus & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Photodiode Array (PDA) detector.

  • Analytical balance.

  • pH meter.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Volumetric flasks, pipettes, and standard laboratory glassware.

  • Reaction station or water bath for temperature control.

  • Photostability chamber.

3. Reagents & Solvents:

  • Keto-lovastatin reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Hydrochloric acid (HCl).

  • Sodium hydroxide (NaOH).

  • Hydrogen peroxide (H₂O₂).

  • Phosphoric acid or phosphate buffer for mobile phase preparation.

4. Chromatographic Conditions (Typical):

  • Mobile Phase: A gradient or isocratic mixture, commonly consisting of acetonitrile and a buffer like 0.1% phosphoric acid in water. A typical ratio could be 65:35 v/v.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 25°C - 45°C.

  • Detection Wavelength: 238 nm (based on lovastatin's λmax).

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/water mixture.

5. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve the keto-lovastatin standard in the diluent to achieve a known concentration (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 40 µg/mL).

6. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 80°C) for a specified period. Neutralize before injection.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature or with gentle heating. Neutralize before injection.

  • Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid powder or a solution to dry heat (e.g., 105°C) for several hours.

  • Photolytic Degradation: Expose the solid powder or a solution to UV light (e.g., 254 nm) in a photostability chamber.

7. Analysis:

  • Inject a blank (diluent), an unstressed working solution, and each of the stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.

  • Use the PDA detector to check for peak purity and to compare the UV spectra of the parent compound and any degradants.

Visualizations

Diagram 1: Forced Degradation Study Workflow

G cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis A Weigh Keto-Lovastatin Reference Standard B Prepare Stock Solution (e.g., in Acetonitrile/Water) A->B C Acid Hydrolysis (HCl, Heat) B->C D Base Hydrolysis (NaOH, RT) B->D E Oxidation (H₂O₂) B->E F Thermal Stress (Dry Heat) B->F G Photolytic Stress (UV Light) B->G I Sample Neutralization & Dilution C->I D->I E->I F->I G->I J HPLC-PDA Analysis I->J K Data Interpretation: - Assay of Parent Drug - Peak Purity - Degradant Profiling J->K

Caption: Workflow for a typical forced degradation study of a drug substance.

Diagram 2: General Metabolic Pathway of Lovastatin

G A Lovastatin (Prodrug) Inactive Lactone Form B In Vivo Hydrolysis (e.g., by serum paraoxonase) A->B Metabolic Activation C Lovastatin β-hydroxyacid Active Form B->C D HMG-CoA Reductase (Enzyme) C->D Competitive Inhibition E Inhibition of Cholesterol Synthesis Pathway D->E Catalyzes Rate-Limiting Step

Caption: Metabolic activation of lovastatin from an inactive prodrug.

An In-depth Technical Guide to the Natural Sources of Lovastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lovastatin, a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of hypercholesterolemia. While synthetic routes for its production exist, natural sources, particularly filamentous fungi, remain a significant area of research and commercial production. This technical guide provides a comprehensive overview of the primary natural sources of lovastatin, with a detailed focus on the biology, biochemistry, and biotechnology of its production. We delve into the biosynthetic pathways, regulatory networks, and fermentation strategies for optimizing lovastatin yields from key fungal species. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery, development, and production of statins from natural origins.

Introduction

Lovastatin was the first statin to be approved by the U.S. Food and Drug Administration (FDA) and is a polyketide secondary metabolite. Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The discovery of lovastatin from fungal sources paved the way for the development of a new class of lipid-lowering drugs. This guide will explore the most prominent natural producers of lovastatin, namely Aspergillus terreus, Pleurotus ostreatus, and Monascus purpureus (the fungus responsible for red yeast rice).

Primary Fungal Sources of Lovastatin

Aspergillus terreus

Aspergillus terreus is the most well-studied and commercially utilized fungal species for lovastatin production. It is a filamentous ascomycete found ubiquitously in soil.

Pleurotus ostreatus (Oyster Mushroom)

The edible oyster mushroom, Pleurotus ostreatus, is another significant natural source of lovastatin. The presence of this valuable secondary metabolite in a widely consumed food has garnered considerable interest.

Monascus purpureus (Red Yeast Rice)

Monascus purpureus is a mold used in the traditional Asian food, red yeast rice. This fermented rice product naturally contains a mixture of monacolins, with monacolin K being identical to lovastatin.

Biosynthesis of Lovastatin

The biosynthesis of lovastatin is a complex process involving a polyketide synthase (PKS) pathway. The core structure is assembled from acetate and malonate units, followed by a series of enzymatic modifications.

Biosynthetic Pathway in Aspergillus terreus

In Aspergillus terreus, the lovastatin biosynthetic pathway is well-elucidated and involves a cluster of 18 genes. The process is initiated by two polyketide synthases: lovastatin nonaketide synthase (LNKS) and lovastatin diketide synthase (LDKS).[1] LNKS, encoded by the lovB gene, synthesizes the dehydromonacolin L backbone with the involvement of products from lovC and lovD. The lovA gene product then converts monacolin L to monacolin J. Concurrently, LDKS, encoded by lovF, produces the 2-methylbutyryl side chain. Finally, an esterase encoded by lovD attaches the side chain to monacolin J to form lovastatin.[1]

Diagram of the Lovastatin Biosynthetic Pathway in Aspergillus terreus

Lovastatin_Biosynthesis_Aspergillus AcetylCoA Acetyl-CoA + Malonyl-CoA LNKS LovB (LNKS) LovC, LovD AcetylCoA->LNKS LDKS LovF (LDKS) AcetylCoA->LDKS DehydromonacolinL Dehydromonacolin L LNKS->DehydromonacolinL LovA LovA DehydromonacolinL->LovA MonacolinJ Monacolin J LovA->MonacolinJ LovD_esterase LovD (Esterase) MonacolinJ->LovD_esterase SideChain 2-Methylbutyryl-S-LDKS LDKS->SideChain SideChain->LovD_esterase Lovastatin Lovastatin LovD_esterase->Lovastatin

Caption: Lovastatin biosynthesis in A. terreus.

Biosynthetic Pathway in Monascus purpureus

The biosynthetic pathway of lovastatin (monacolin K) in Monascus purpureus is believed to be very similar to that in Aspergillus terreus, also following a polyketide pathway.[2][3] Monacolin L is synthesized first from acetate and methionine, which is then hydroxylated to form monacolin J. Monacolin J is subsequently converted to lovastatin.[3]

Biosynthetic Pathway in Pleurotus ostreatus

While the complete gene cluster for lovastatin biosynthesis in Pleurotus ostreatus has not been as extensively characterized as in A. terreus, studies have identified key enzymes involved in the process. Notably, the expression of a cytochrome P450 monooxygenase (CYP450), homologous to the lovA gene in A. terreus, has been shown to be linked to lovastatin biosynthesis.[4][5] This suggests a conserved biosynthetic mechanism. Further research is ongoing to fully elucidate the genetic and enzymatic machinery responsible for lovastatin production in this species.

Regulation of Lovastatin Biosynthesis

The production of lovastatin, as a secondary metabolite, is tightly regulated by a complex network of signaling pathways and transcription factors in response to environmental cues.

Signaling Pathways in Aspergillus terreus

In Aspergillus terreus, several regulatory elements have been identified. The global regulator LaeA plays a positive role in the expression of lovastatin biosynthetic genes.[6] Reactive oxygen species (ROS) have also been shown to positively regulate lovastatin biosynthesis at the transcriptional level.[7] The transcription factor AtfB has a dual role, acting as a positive regulator in solid-state fermentation (SSF) and a negative regulator in submerged fermentation (SmF).[7] Carbon and nitrogen sources also exert complex control, with lovastatin synthesis often initiated upon the limitation of the primary carbon source.[3]

Diagram of the Regulatory Network of Lovastatin Biosynthesis in Aspergillus terreus

Lovastatin_Regulation_Aspergillus EnvCues Environmental Cues (e.g., Nutrient Limitation) ROS Reactive Oxygen Species (ROS) EnvCues->ROS induces LaeA LaeA (Global Regulator) EnvCues->LaeA activates LovGenes Lovastatin Biosynthetic Genes ROS->LovGenes upregulates LaeA->LovGenes upregulates AtfB AtfB (Transcription Factor) AtfB->LovGenes regulates SSF Solid-State Fermentation AtfB->SSF SmF Submerged Fermentation AtfB->SmF Lovastatin Lovastatin Production LovGenes->Lovastatin Extraction_Purification_Workflow Start Fermented Biomass Drying Drying of Biomass (e.g., 60°C) Start->Drying Extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) Drying->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Lactonization Lactonization (Acidification, e.g., Trifluoroacetic Acid) Filtration->Lactonization Purification Chromatographic Purification (e.g., Silica Gel Column) Lactonization->Purification Analysis Analysis (HPLC, TLC) Purification->Analysis End Purified Lovastatin Analysis->End

References

Spectroscopic and Structural Elucidation of Keto-Lovastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for keto-lovastatin, a significant impurity and derivative of the cholesterol-lowering drug lovastatin. Understanding the structural and spectral characteristics of such related substances is paramount in drug development and quality control to ensure the safety and efficacy of pharmaceutical products. This document presents available spectroscopic data (Nuclear Magnetic Resonance, Mass Spectrometry, and Infrared Spectroscopy), detailed experimental protocols for their acquisition, and a visualization of the biosynthetic pathway of lovastatin.

Introduction to Keto-Lovastatin

Keto-lovastatin, also known by its chemical name (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methyl-3-oxobutanoate, is a derivative of lovastatin where the hydroxyl group at the C5 position of the lactone ring is oxidized to a ketone. Its presence as an impurity in lovastatin preparations necessitates its thorough characterization for quality assurance.

Chemical Structure:

  • Molecular Formula: C₂₄H₃₄O₆[1][2][3]

  • Molecular Weight: 418.5 g/mol [1][2][3]

  • CAS Number: 96497-73-3[1][3]

Spectroscopic Data

While publicly available, detailed raw spectra for keto-lovastatin are limited, certificates of analysis and scientific literature confirm its structural characterization using standard spectroscopic techniques.[1] The following tables summarize the expected and reported data based on its chemical structure and analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For keto-lovastatin, ¹H and ¹³C NMR would provide precise information about the proton and carbon environments, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for Keto-Lovastatin

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
H-5'4.5 - 4.8mDownfield shift expected due to the adjacent ketone.
H-3'4.2 - 4.5m
H-8a5.9 - 6.1dOlefinic proton.
H-65.7 - 5.9ddOlefinic proton.
H-55.4 - 5.6tOlefinic proton.
H-15.3 - 5.5mEster-linked proton.
Protons on C-2', C-4'2.0 - 2.8mDiastereotopic protons adjacent to carbonyl and hydroxyl groups.
Methyl Protons0.8 - 1.2d, tMultiple methyl groups in the decalin and ester moieties.
Methylene Protons1.2 - 2.0mNumerous methylene protons in the decalin and side chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for Keto-Lovastatin

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-5' (Ketone)200 - 210Characteristic downfield shift for a ketone carbonyl carbon. This is the key differentiating peak from lovastatin.
C-1" (Ester)170 - 175Carbonyl carbon of the ester group.
C-6' (Lactone)170 - 175Carbonyl carbon of the lactone ring.
Olefinic Carbons120 - 140Carbons involved in the double bonds of the hexahydronaphthalene ring.
C-OH (C-4')60 - 70Carbon bearing the hydroxyl group.
Aliphatic Carbons10 - 60Remaining methyl, methylene, and methine carbons in the structure.

A study on a lovastatin impurity, identified as Monacolin-X (a synonym for keto-lovastatin), confirmed the presence of a carbonyl group at C-3" and the disappearance of a methylene signal, which is consistent with the oxidation of the side chain.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Table 3: Expected Mass Spectrometry Data for Keto-Lovastatin

Ionization Mode m/z (Mass-to-Charge Ratio) Interpretation
ESI+419.23[M+H]⁺: Protonated molecular ion.
ESI+441.21[M+Na]⁺: Sodium adduct of the molecular ion.
ESI+301[M - C₆H₁₁O₂]⁺: Loss of the 2-methyl-3-oxobutanoate side chain.
ESI+283[M - C₆H₁₁O₂ - H₂O]⁺: Subsequent loss of a water molecule from the lactone ring.

The fragmentation pattern is expected to be similar to lovastatin, with characteristic losses of the side chain and water.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Expected Infrared Absorption Bands for Keto-Lovastatin

Wavenumber (cm⁻¹) Functional Group Vibration Notes
~3400O-HStretchingBroad peak indicating the presence of the hydroxyl group.
~2950C-HStretchingAliphatic C-H bonds in methyl and methylene groups.
~1735C=O (Ester)StretchingStrong absorption characteristic of the ester carbonyl group.
~1720C=O (Ketone)StretchingStrong absorption characteristic of the ketone carbonyl in the lactone ring. This would be a key differentiating peak from lovastatin.
~1700C=O (Lactone)StretchingStrong absorption characteristic of the lactone carbonyl group.
~1250C-OStretchingC-O bonds in the ester and lactone groups.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of statin-related compounds, which can be adapted for keto-lovastatin.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the keto-lovastatin sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of keto-lovastatin in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes to ensure good separation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Gas Flow Rates: Optimize nebulizer and desolvation gas flow rates for the specific instrument.

    • Data Acquisition: Acquire full scan data to identify the molecular ion and fragmentation data (MS/MS) to elucidate the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid keto-lovastatin sample directly onto the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan before scanning the sample. The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber.

Lovastatin Biosynthetic Pathway and Mechanism of Action

Lovastatin is a fungal polyketide produced by an iterative Type I polyketide synthase.[5] Its mechanism of action involves the competitive inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

lovastatin_pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase dummy hmg_coa->dummy cholesterol Cholesterol mevalonate->cholesterol ...multiple steps lovastatin Lovastatin (inactive prodrug) lovastatin_acid Lovastatin Acid (active form) lovastatin->lovastatin_acid Hydrolysis in vivo hmg_coa_reductase HMG-CoA Reductase lovastatin_acid->hmg_coa_reductase Competitive Inhibition hmg_coa_reductase->dummy

Lovastatin's Mechanism of Action

The diagram above illustrates the cholesterol biosynthesis pathway and the point of intervention by lovastatin. Lovastatin, a prodrug, is hydrolyzed in vivo to its active hydroxy acid form, which then competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.

Experimental and Logical Workflows

The characterization of an unknown impurity like keto-lovastatin follows a systematic workflow.

experimental_workflow sample Lovastatin Sample with Unknown Impurity hplc HPLC Analysis sample->hplc isolation Preparative HPLC for Impurity Isolation hplc->isolation ms Mass Spectrometry (MS) isolation->ms nmr NMR Spectroscopy (¹H, ¹³C) isolation->nmr ir IR Spectroscopy isolation->ir structure Structure Elucidation of Keto-Lovastatin ms->structure nmr->structure ir->structure

Workflow for Impurity Characterization

This workflow demonstrates the logical progression from detecting an impurity in a lovastatin sample via HPLC to its isolation and subsequent structural elucidation using a combination of mass spectrometry, NMR, and IR spectroscopy. This multi-technique approach is essential for the unambiguous identification of pharmaceutical impurities.

References

In Vitro Profile of Keto-Lovastatin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-lovastatin, also known as Monacolin X, is a chemical analog and a known impurity of the widely prescribed cholesterol-lowering drug, lovastatin. While lovastatin has been extensively studied for its primary role as an HMG-CoA reductase inhibitor and its pleiotropic effects in cancer, inflammation, and neuroprotection, the in vitro biological activities of Keto-lovastatin remain largely uncharacterized in publicly available scientific literature. This technical guide aims to synthesize the limited available information on Keto-lovastatin and provide a comparative context based on the well-established in vitro profile of its parent compound, lovastatin. Due to the scarcity of specific data for Keto-lovastatin, this document will primarily focus on the known in vitro effects and experimental methodologies associated with lovastatin, which can serve as a foundational framework for future investigations into Keto-lovastatin.

Chemical Structure

Keto-lovastatin is structurally similar to lovastatin, with a key difference in the side chain. Its chemical formula is C24H34O6.

Known In Vitro Biological Activity

Given the lack of direct evidence, much of the potential in vitro activity of Keto-lovastatin is inferred from the extensive research on lovastatin. It is plausible that Keto-lovastatin may exhibit some similar, albeit likely modified, biological effects.

Comparative In Vitro Studies of Lovastatin

To provide a comprehensive resource for researchers, this section details the well-documented in vitro effects of lovastatin across various therapeutic areas. These methodologies and findings can serve as a valuable reference for designing and interpreting future in vitro studies on Keto-lovastatin.

Anticancer Effects of Lovastatin

Lovastatin has demonstrated significant anticancer effects in a multitude of in vitro studies across various cancer cell lines. The primary mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.

Table 1: Summary of In Vitro Anticancer Effects of Lovastatin

Cell LineCancer TypeEffectConcentrationDurationCitation
MDA-MB-231, MDA-MB-468Triple-Negative Breast CancerAnti-proliferative activity0.1 to 10 μMNot Specified
BJMC3879Mouse Mammary CarcinomaInhibition of cell growth5-20 µM24-48 h
A549, H358Lung CarcinomaDecreased viability, DNA fragmentation (lactone form)IC50: 76.7 µM (A549), 45.2 µM (H358)Not Specified
Four Lung Cancer Cell LinesLung CancerApoptosis and necrosis10 µM72 h
Pancreatic Ductal Carcinoma (PDAC) cellsPancreatic CancerIncreased mitochondrial oxidative stress, apoptosisNot SpecifiedNot Specified
  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compound (e.g., lovastatin) for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Culture and treat cells with the test compound as described above.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Treat cells with the test compound.

    • Harvest, wash, and fix the cells in cold 70% ethanol.

    • Wash the fixed cells and treat with RNase A to remove RNA.

    • Stain the cellular DNA with propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Lovastatin influences several key signaling pathways to exert its anticancer effects. A primary mechanism is the inhibition of the mevalonate pathway, which not only reduces cholesterol synthesis but also prevents the synthesis of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are crucial for the post-translational modification (prenylation) of small GTPases such as Ras and Rho, which are critical regulators of cell growth, proliferation, and survival.

Lovastatin_Anticancer_Pathway Lovastatin Lovastatin HMG_CoA_Reductase HMG-CoA Reductase Lovastatin->HMG_CoA_Reductase inhibits Apoptosis Apoptosis Lovastatin->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Lovastatin->Cell_Cycle_Arrest Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway activates Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate_Pathway->Isoprenoids Ras_Rho Ras/Rho GTPases Isoprenoids->Ras_Rho required for prenylation Proliferation_Survival Cell Proliferation & Survival Pathways Ras_Rho->Proliferation_Survival activate Proliferation_Survival->Apoptosis inhibits Proliferation_Survival->Cell_Cycle_Arrest promotes progression

Lovastatin's inhibition of HMG-CoA reductase disrupts cell signaling.
Anti-inflammatory Effects of Lovastatin

In vitro studies have revealed that lovastatin possesses anti-inflammatory properties, primarily by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Table 2: Summary of In Vitro Anti-inflammatory Effects of Lovastatin

Cell LineModelEffectConcentrationCitation
RAW264.7 MacrophagesLPS-stimulatedReduced NO production, decreased iNOS and TNF-α expressionNot Specified
Human Neutrophils and Airway Epithelial CellsCo-cultureTriggered biosynthesis of anti-inflammatory 15-epi-lipoxin A4Not Specified
  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Culture macrophages (e.g., RAW264.7) and stimulate with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.

    • Collect the cell culture supernatant after a specified incubation period.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production.

  • Cytokine Measurement (ELISA):

    • Culture immune cells and stimulate them as described above.

    • Collect the cell culture supernatant.

    • Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., TNF-α, IL-6).

    • Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change.

Lovastatin has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. By preventing the activation and nuclear translocation of NF-κB, lovastatin can suppress the expression of numerous pro-inflammatory genes.

Lovastatin_Anti_inflammatory_Pathway Lovastatin Lovastatin NF_kB_Pathway NF-κB Signaling Pathway Lovastatin->NF_kB_Pathway inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->NF_kB_Pathway activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, iNOS) NF_kB_Pathway->Pro_inflammatory_Genes activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation promotes

Lovastatin's modulation of the NF-κB inflammatory pathway.

Future Directions for Keto-Lovastatin Research

The significant lack of in vitro data for Keto-lovastatin presents a clear opportunity for future research. A systematic investigation into its biological activities is warranted. Key areas for exploration should include:

  • HMG-CoA Reductase Inhibition Assay: To determine if Keto-lovastatin retains the primary mechanism of action of its parent compound.

  • Anticancer Screening: A broad panel of cancer cell lines should be used to assess its anti-proliferative and apoptotic potential.

  • Anti-inflammatory Assays: Investigating its effects on immune cells and the production of inflammatory mediators.

  • Neuroprotective Studies: Evaluating its potential to protect neuronal cells from various insults.

  • Antibacterial Activity: Validating the anecdotal claims of its antibacterial properties through standardized microbiological assays.

Conclusion

While Keto-lovastatin remains a largely uncharacterized compound, the extensive in vitro data available for lovastatin provides a robust framework for initiating its systematic evaluation. The experimental protocols and signaling pathways detailed in this guide offer a starting point for researchers to explore the potential therapeutic applications of Keto-lovastatin. Further investigation is crucial to elucidate its unique biological profile and determine its potential as a novel therapeutic agent.

Keto Lovastatin: An In-Depth Technical Guide on its Role as a Lovastatin Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Keto lovastatin, a key impurity in the production of the cholesterol-lowering drug, lovastatin. This compound, also known as Monacolin X, is a process-related impurity formed during the fermentation of Aspergillus terreus. This document details its chemical properties, formation pathways, and analytical methods for detection and quantification. Furthermore, it explores the toxicological and pharmacological profile of this compound, including its potential apoptotic and antibacterial activities, and discusses the regulatory landscape for its control in lovastatin drug substances.

Introduction

Lovastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of hypercholesterolemia.[1][2] The manufacturing of lovastatin through fermentation of Aspergillus terreus can lead to the formation of several process-related impurities.[3] One such critical impurity is this compound, also identified as Monacolin X.[4][5] The presence of impurities in active pharmaceutical ingredients (APIs) is a major concern for drug safety and efficacy. Therefore, a thorough understanding of the formation, characterization, and potential biological effects of this compound is essential for researchers, scientists, and drug development professionals involved in the quality control and regulatory compliance of lovastatin. This guide aims to provide an in-depth technical resource on this compound, summarizing the current scientific knowledge and providing detailed experimental and regulatory insights.

Chemical and Physical Properties

This compound is structurally similar to lovastatin, with the key difference being the presence of a ketone group in the side chain. Its chemical properties are summarized in the table below.

PropertyValueReference
Systematic Name (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methyl-3-oxobutanoate[6][7]
Synonyms Monacolin X, Lovastatin Impurity[8][9]
Molecular Formula C24H34O6[4][7]
Molecular Weight 418.52 g/mol [4][7]
CAS Number 96497-73-3[8][9]

Formation Pathway

This compound is not a degradation product of lovastatin but rather a biosynthetic byproduct of the fermentation process. The biosynthesis of lovastatin is a complex process involving a polyketide synthase (PKS) pathway.[8][10] A key intermediate in this pathway is Monacolin J. Lovastatin is formed by the esterification of Monacolin J with 2-methylbutyric acid. This compound (Monacolin X) is formed when Monacolin J is instead esterified with a different side chain, 2-methyl-3-oxobutanoic acid.[4][11]

G Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Pathway Polyketide Synthase (PKS) Pathway Acetyl-CoA->Polyketide Synthase (PKS) Pathway Biosynthesis Monacolin L Monacolin L Polyketide Synthase (PKS) Pathway->Monacolin L Monacolin J Monacolin J Monacolin L->Monacolin J Hydroxylation Lovastatin Lovastatin Monacolin J->Lovastatin Esterification This compound (Monacolin X) This compound (Monacolin X) Monacolin J->this compound (Monacolin X) Side-reaction Esterification 2-methylbutyric acid 2-methylbutyric acid 2-methylbutyric acid->Lovastatin 2-methyl-3-oxobutanoic acid 2-methyl-3-oxobutanoic acid 2-methyl-3-oxobutanoic acid->this compound (Monacolin X) G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis StandardPrep Prepare this compound Reference Standard Solution Injection Inject into HPLC System StandardPrep->Injection SamplePrep Prepare Lovastatin Drug Substance Solution SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Mobile Phase) Injection->Separation Detection UV Detection at 238 nm Separation->Detection Identification Identify this compound Peak (by Retention Time) Detection->Identification Quantification Quantify this compound (by Peak Area Comparison) Identification->Quantification G Keto_lovastatin This compound (Monacolin X) Mevalonate_Pathway Mevalonate Pathway Inhibition Keto_lovastatin->Mevalonate_Pathway ROS Increased ROS Keto_lovastatin->ROS Bax_Bcl2 Modulation of Bax/Bcl-2 ratio Keto_lovastatin->Bax_Bcl2 Ras_Signaling Suppression of Ras/PI3K/Akt/NF-κB & Ras/Raf/ERK/NF-κB Mevalonate_Pathway->Ras_Signaling Gene_Expression Downregulation of HMGCR & GLO1 Ras_Signaling->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis ROS->Apoptosis Bax_Bcl2->Apoptosis

References

Methodological & Application

Analytical Methods for the Detection of Keto Lovastatin (Monacolin X)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Keto lovastatin, also known as Monacolin X, is a polyketide and a derivative of lovastatin, a well-known inhibitor of HMG-CoA reductase used to lower cholesterol.[1][2][3][4] As a related substance and potential impurity in lovastatin preparations, particularly those derived from red yeast rice, the accurate and sensitive detection of this compound is crucial for quality control and drug development.[5] This document provides detailed application notes and protocols for the analytical determination of this compound using modern chromatographic and spectrophotometric techniques.

Overview of Analytical Techniques

The primary methods for the analysis of this compound and other monacolins are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Diode Array Detection (DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] UV-Vis spectrophotometry can also be utilized for preliminary analysis and quantification where high sensitivity is not required.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is a robust and widely used technique for the separation and quantification of monacolins.[6][9] Reversed-phase chromatography with a C18 column is the most common approach. The chromophore in the monacolin structure allows for sensitive detection by UV absorbance, typically around 238 nm.[7][10][11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity compared to HPLC-UV. It is particularly useful for the analysis of complex matrices like fermentation broths or dietary supplements, and for distinguishing between isobaric compounds.[8][12] Mass spectrometry provides molecular weight information and fragmentation patterns, which aid in the definitive identification of this compound.

UV-Visible Spectrophotometry

While less specific than chromatographic methods, UV-Vis spectrophotometry can be a simple and cost-effective method for the quantification of monacolins in less complex samples. The characteristic UV spectrum of monacolins, with absorption maxima around 230, 238, and 246 nm, can be used for analysis.[7][10][13]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analytical methods used in the detection of monacolins, including this compound. It is important to note that specific performance characteristics can vary depending on the instrument, column, and specific method parameters.

Analytical MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HPLC-UV Monacolin K6 - 119 µg/mL--98.75%
LC-MS Monacolin K2 - 20 µg/mL0.1 µg/mL0.6 µg/mL-
UHPLC-DAD Monacolin K----

Data presented is for Monacolin K, a closely related and well-studied monacolin. Similar performance can be expected for this compound with appropriate method validation.

Experimental Protocols

Protocol 1: HPLC-UV/DAD Method for the Quantification of this compound

This protocol describes a general method for the analysis of this compound in a sample matrix.

1. Instrumentation and Materials

  • HPLC system with a UV/DAD detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

  • Sample vials and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-30 min: 10% to 95% B

    • 30-32 min: 95% to 10% B

    • 32-35 min: Hold at 10% B for re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 238 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For solid samples, extraction with an organic solvent like ethanol or acetonitrile may be required. The extract should be filtered through a 0.45 µm syringe filter before injection.

4. Analysis

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared samples.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: LC-MS Method for the Identification and Quantification of this compound

This protocol provides a general procedure for the sensitive and specific analysis of this compound.

1. Instrumentation and Materials

  • LC-MS system (e.g., UHPLC coupled to a Q-TOF or triple quadrupole mass spectrometer)

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • This compound reference standard

  • Sample vials and syringes

  • 0.22 µm syringe filters

2. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate

  • Gradient:

    • 0-0.6 min: 25% B

    • 0.6-3.0 min: 25% to 90% B

    • 3.0-4.0 min: Hold at 90% B

    • 4.0-4.5 min: 90% to 25% B

    • 4.5-6.0 min: Hold at 25% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Monitored Ion: The [M+H]⁺ or [M+Na]⁺ adduct of this compound (C₂₄H₃₄O₆, MW: 418.52). The exact m/z to monitor should be confirmed with a standard.

3. Standard and Sample Preparation

  • Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents and filter samples through a 0.22 µm syringe filter.

4. Analysis

  • Inject the standards and samples.

  • Identify this compound based on its retention time and the specific m/z of its molecular ion.

  • For quantification, use a calibration curve generated from the peak areas of the monitored ion in the standards.

Visualizations

Keto_Lovastatin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV/DAD Filtration->HPLC LCMS LC-MS Filtration->LCMS Identification Peak Identification HPLC->Identification LCMS->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report

Caption: Workflow for the analysis of this compound.

Lovastatin_Keto_Lovastatin Lovastatin Lovastatin KetoLovastatin This compound (Monacolin X) Lovastatin->KetoLovastatin Oxidation

Caption: Chemical relationship between Lovastatin and this compound.

References

Application Notes and Protocols for Evaluating the Antibacterial Activity of Keto-Lovastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential antibacterial properties of keto-lovastatin. While some statins have demonstrated direct antibacterial effects, reports on lovastatin's efficacy are varied, necessitating standardized assays for its evaluation.

Introduction

Statins are a class of drugs renowned for their cholesterol-lowering capabilities by competitively inhibiting the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the mevalonate pathway[1][2]. This pathway is not only central to cholesterol synthesis in eukaryotes but also plays a role in the production of essential isoprenoids in some bacteria[3]. The inhibition of this pathway is the proposed mechanism for the antibacterial action of certain statins[1][3].

Lovastatin, in its native lactone form (often referred to as keto-lovastatin), is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form[4]. While some studies have reported antibacterial activity of lovastatin, particularly against antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), other research has shown limited or no activity against common bacterial species[1][3][5]. Therefore, rigorous and standardized testing is crucial to determine the antibacterial spectrum and potency of keto-lovastatin.

This document outlines detailed protocols for performing antibacterial susceptibility testing of keto-lovastatin and provides a summary of available data for comparison.

Mechanism of Action: Inhibition of the Mevalonate Pathway

The primary proposed antibacterial mechanism of statins is the disruption of the mevalonate pathway, which is essential for the synthesis of isoprenoids. Isoprenoids are vital for various cellular functions in bacteria, including cell wall biosynthesis and electron transport. By inhibiting HMG-CoA reductase, lovastatin can deplete the pool of mevalonate, thereby hindering bacterial growth and survival[3][6].

G cluster_0 Bacterial Cell HMG_CoA HMG-CoA Mev Mevalonate HMG_CoA->Mev HMG-CoA Reductase Isoprenoids Isoprenoids Mev->Isoprenoids Cell_Functions Essential Cellular Functions (e.g., Cell Wall Synthesis) Isoprenoids->Cell_Functions Lovastatin Keto-Lovastatin (Active Form) Lovastatin->Mev Inhibition G cluster_0 Preparation cluster_1 MIC Assay cluster_2 MBC Assay Stock Prepare Keto-Lovastatin Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate with Bacteria Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate at 37°C for 18-24h Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC (No visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_MBC Incubate at 37°C for 18-24h Subculture->Incubate_MBC Read_MBC Determine MBC (No bacterial growth) Incubate_MBC->Read_MBC

References

Application Notes and Protocols for Cell-Based Assays of Keto-Lovastatin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of keto-lovastatin, a potent inhibitor of HMG-CoA reductase. The following sections describe the mechanism of action, key signaling pathways affected, and step-by-step protocols for assessing its efficacy and cellular effects.

Introduction

Lovastatin, a member of the statin class of drugs, is a powerful medication used to lower cholesterol levels and reduce the risk of cardiovascular disease.[1][2][3] It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][4][5][][7] Lovastatin itself is a prodrug, an inactive lactone that is hydrolyzed in the body to its active β-hydroxy acid form.[3] This active form mimics the structure of HMG-CoA and binds to HMG-CoA reductase, thereby blocking the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[3][5] The keto-lovastatin form is a derivative of lovastatin and is also investigated for its biological activities.

Beyond its cholesterol-lowering effects, lovastatin has been shown to influence a variety of cellular processes, including cell proliferation, apoptosis, and signal transduction, making it a compound of interest in cancer research.[8][9] These pleiotropic effects are largely attributed to the depletion of mevalonate and its downstream products, which are essential for post-translational modification (isoprenylation) of key signaling proteins like Ras.[9][10]

These notes provide detailed protocols for cell-based assays to quantify the activity of keto-lovastatin, including its effect on HMG-CoA reductase, cell viability, and key signaling pathways.

Mechanism of Action and Key Signaling Pathways

Keto-lovastatin, like lovastatin, is expected to primarily act by inhibiting HMG-CoA reductase. This inhibition sets off a cascade of cellular events:

  • Inhibition of Cholesterol Synthesis: The primary effect is the reduction of endogenous cholesterol production.[4][5]

  • Upregulation of LDL Receptors: Reduced intracellular cholesterol levels lead to an upregulation of low-density lipoprotein (LDL) receptors on the cell surface, enhancing the clearance of LDL cholesterol from the circulation.[1][5]

  • Inhibition of Protein Isoprenylation: The depletion of mevalonate pathway intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), prevents the isoprenylation of small GTPases like Ras and Rho.[] This disrupts their membrane localization and function in signal transduction.

  • Induction of Apoptosis: Lovastatin has been shown to induce apoptosis in various cancer cell lines.[9][11] This can be triggered by mitochondrial oxidative stress and the activation of pathways like cGAS-STING.[12]

  • Cell Cycle Arrest: Lovastatin can cause cell cycle arrest, often in the G1 phase, by affecting the stability of cyclin-dependent kinase inhibitors such as p21 and p27.[13][14]

  • Modulation of Signaling Pathways: Lovastatin has been demonstrated to impact several signaling cascades, including the Ras/ERK1/2/CREB pathway and the ROCK pathway.[][10]

Signaling Pathway Diagram

KetoLovastatin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LDL_Receptor LDL Receptor Ras_Membrane Membrane-Associated Ras ERK_Pathway ERK Pathway Ras_Membrane->ERK_Pathway Activates Keto_Lovastatin Keto-Lovastatin HMG_CoA_Reductase HMG-CoA Reductase Keto_Lovastatin->HMG_CoA_Reductase Inhibits Apoptosis Apoptosis Keto_Lovastatin->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Keto_Lovastatin->Cell_Cycle_Arrest Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes HMG_CoA HMG-CoA HMG_CoA->HMG_CoA_Reductase Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Mevalonate->Cholesterol Isoprenoids->Ras_Membrane Required for membrane localization Cholesterol->LDL_Receptor Downregulates ERK_Pathway->Apoptosis ERK_Pathway->Cell_Cycle_Arrest

Caption: Simplified signaling pathway of Keto-Lovastatin.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.[15][16][17]

Materials:

  • HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich, Abcam, Assay Genie)[15][17]

  • Purified HMG-CoA reductase or cell lysate containing the enzyme

  • Keto-lovastatin

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer

Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves reconstituting HMG-CoA, NADPH, and the enzyme.[15][17]

  • Sample Preparation:

    • For inhibitor screening, prepare a stock solution of keto-lovastatin in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of keto-lovastatin to determine the IC50 value.

  • Assay Procedure (96-well plate format):

    • Add HMG-CoA Reductase Assay Buffer to all wells.

    • Add the keto-lovastatin dilutions to the inhibitor wells.

    • Add a solvent control to the enzyme control wells.

    • Add NADPH solution to all wells.

    • Add HMG-CoA substrate solution to all wells.

    • Initiate the reaction by adding HMG-CoA reductase to the wells (except for the background control).

    • Mix the contents of the wells thoroughly.

  • Measurement:

    • Immediately measure the absorbance at 340 nm (A340) in kinetic mode for 5-10 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔA340/min) for each well.

    • Determine the percent inhibition of HMG-CoA reductase activity for each concentration of keto-lovastatin.

    • Plot the percent inhibition against the log of the keto-lovastatin concentration to determine the IC50 value.

Experimental Workflow for HMG-CoA Reductase Assay

HMG_CoA_Assay_Workflow Start Start Reagent_Prep Prepare Assay Reagents (Buffer, NADPH, HMG-CoA) Start->Reagent_Prep Sample_Prep Prepare Keto-Lovastatin Serial Dilutions Reagent_Prep->Sample_Prep Plate_Setup Set up 96-well Plate (Inhibitor, Control, Background) Sample_Prep->Plate_Setup Add_Reagents Add Buffer, Inhibitor, NADPH, and HMG-CoA Plate_Setup->Add_Reagents Start_Reaction Initiate Reaction with HMG-CoA Reductase Add_Reagents->Start_Reaction Measure_Absorbance Measure A340 in Kinetic Mode Start_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HMG-CoA Reductase Activity Assay.

Cell Viability and Cytotoxicity Assays

These assays determine the effect of keto-lovastatin on cell proliferation and survival.

A. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cell line (e.g., cancer cell lines)

  • Complete cell culture medium

  • Keto-lovastatin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plate

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of keto-lovastatin for 24, 48, or 72 hours. Include untreated and solvent controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC50 value.[11]

B. Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.[12]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • Keto-lovastatin

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plate

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.[12]

  • Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.[12]

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at 515 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cellular Cholesterol Quantification

This assay measures the total cholesterol content within the cells.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • Keto-lovastatin

  • Amplex Red Cholesterol Assay Kit

  • Cell lysis buffer

  • 96-well black flat-bottom plate

  • Fluorescence microplate reader

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with keto-lovastatin as described for the viability assays.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Assay Procedure:

    • Add the cell lysates to the wells of a 96-well plate.

    • Prepare cholesterol standards.

    • Add the Amplex Red working solution to all wells.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Determine the cholesterol concentration in the samples by comparing their fluorescence with the cholesterol standard curve. Normalize the cholesterol content to the total protein concentration of the cell lysate.

Data Presentation

Table 1: Summary of Quantitative Data for Keto-Lovastatin Activity
Assay TypeCell LineKeto-Lovastatin Conc. (µM)Incubation Time (h)Measured ParameterResult
HMG-CoA Reductase ActivityPurified Enzyme0.01 - 100N/A% InhibitionIC50 = X µM
MTT Cell ViabilityMCF-71 - 20048% ViabilityIC50 = Y µM
SRB Cell ViabilityHCT1161 - 20048% ViabilityIC50 = Z µM
Cellular CholesterolHepG21024Cholesterol (µg/mg protein)A% decrease vs. control

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the cellular activity of keto-lovastatin. By employing these assays, researchers can effectively determine its inhibitory effect on HMG-CoA reductase, assess its impact on cell viability and proliferation, and quantify its ability to modulate cellular cholesterol levels. The provided diagrams offer a visual representation of the underlying signaling pathways and experimental procedures, facilitating a comprehensive understanding of keto-lovastatin's mechanism of action. These methods are essential for the preclinical evaluation of keto-lovastatin and similar compounds in drug development.

References

Application Notes and Protocols for Studying Lovastatin Effects in the Context of a Ketogenic Diet in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interplay between metabolic state and pharmacological interventions is a burgeoning area of research with significant therapeutic potential. The ketogenic diet, a high-fat, low-carbohydrate regimen, induces a metabolic shift towards the utilization of ketone bodies as a primary energy source, impacting numerous cellular signaling pathways. Lovastatin, a well-established inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, has pleiotropic effects extending beyond its cholesterol-lowering properties. The confluence of these two interventions presents a compelling, yet underexplored, avenue for synergistic therapeutic strategies in various disease contexts, including neurological disorders and cancer.

These application notes provide a framework for designing and executing preclinical studies in animal models to investigate the combined effects of lovastatin and a ketogenic diet. The protocols outlined below are synthesized from existing literature on the individual applications of lovastatin and ketogenic diets in rodent models and are intended to serve as a foundational guide for researchers.

Data Presentation: Key Parameters for Experimental Design

The following tables summarize critical quantitative data extracted from preclinical studies involving lovastatin and ketogenic diets in rodent models. These values can guide dose selection and diet formulation.

Table 1: Lovastatin Dosage and Administration in Rodent Models

Animal ModelDisease/ConditionDosage RangeRoute of AdministrationFrequencyReference(s)
BALB/c MiceMammary Carcinoma25-50 mg/kgIntraperitoneal injectionThree times a week[1][2]
Nude MiceAnaplastic Thyroid Cancer1-10 mg/kg/day-Daily[3]
Lewis RatsExperimental Autoimmune Neuritis---[4]
Streptozotocin-induced Diabetic MiceDepression10-20 mg/kg-Daily for 3 weeks[5]
RatsHyperlipidemia10 mg/kgOralSingle dose[6]
RatsDietary Lipid Uptake10 mg/kgIntraperitoneal injectionSingle dose[7]

Table 2: Typical Ketogenic Diet Composition for Rodent Models

ComponentPercentage of Total CaloriesNotesReference(s)
Fat80-90%Often from sources like lard, soybean oil, and/or medium-chain triglycerides.[8][9]
Protein5-15%Typically casein-based.[8]
Carbohydrate<5%Minimized to induce and maintain ketosis.[8]

Experimental Protocols

Protocol 1: Investigating Neuroprotective Effects of Lovastatin and Ketogenic Diet in a Mouse Model of Neurodegeneration

This protocol describes a hypothetical study to assess the synergistic neuroprotective effects of lovastatin and a ketogenic diet in a mouse model of a neurodegenerative disease, such as one induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) for Parkinson's disease or streptozotocin for Alzheimer's-like pathology.[10]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Ketogenic diet (e.g., 90% fat, 8% protein, 2% carbohydrate)

  • Standard rodent chow

  • Lovastatin

  • Vehicle for lovastatin (e.g., corn oil)

  • Neurotoxin (e.g., MPTP or streptozotocin)

  • Behavioral testing apparatus (e.g., rotarod, Morris water maze)

  • Equipment for tissue collection and processing (histology, Western blot, etc.)

Methodology:

  • Animal Acclimation and Grouping:

    • Acclimate mice to the animal facility for at least one week.

    • Randomly assign mice to four experimental groups:

      • Control (Standard Diet + Vehicle)

      • Lovastatin (Standard Diet + Lovastatin)

      • Ketogenic Diet (Ketogenic Diet + Vehicle)

      • Keto-Lovastatin (Ketogenic Diet + Lovastatin)

  • Dietary Intervention:

    • Introduce the respective diets to the animals two weeks prior to neurotoxin administration to allow for adaptation and induction of ketosis.

    • Monitor body weight and food intake regularly.

    • Confirm ketosis in the ketogenic diet groups by measuring blood ketone levels (e.g., beta-hydroxybutyrate) weekly.

  • Lovastatin Administration:

    • Based on literature, a starting dose of 10-20 mg/kg/day of lovastatin can be used.[5]

    • Administer lovastatin or vehicle via oral gavage daily, starting one week before neurotoxin administration and continuing throughout the study.

  • Induction of Neurodegeneration:

    • Administer the chosen neurotoxin according to established protocols.

  • Outcome Assessments:

    • Behavioral Testing: Conduct behavioral tests to assess motor function (e.g., rotarod for MPTP model) or cognitive function (e.g., Morris water maze for streptozotocin model) at baseline and specified time points after neurotoxin administration.

    • Biochemical Analysis: At the end of the study, collect blood samples to measure lipid profiles and inflammatory markers.

    • Histological and Molecular Analysis: Euthanize animals and collect brain tissue. Perform histological staining (e.g., tyrosine hydroxylase for dopaminergic neurons in the MPTP model) and molecular analyses (e.g., Western blot for markers of apoptosis, neuroinflammation, and synaptic plasticity).

Protocol 2: Evaluating Anti-Tumor Efficacy of Lovastatin and Ketogenic Diet in a Xenograft Mouse Model

This protocol outlines a study to determine if a ketogenic diet enhances the anti-tumor effects of lovastatin in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human cancer cell line (e.g., mammary carcinoma cells)[1][2]

  • Ketogenic diet (e.g., 90% fat, 8% protein, 2% carbohydrate)

  • Standard rodent chow

  • Lovastatin

  • Vehicle for lovastatin

  • Calipers for tumor measurement

Methodology:

  • Cell Culture and Tumor Inoculation:

    • Culture the chosen cancer cell line under standard conditions.

    • Subcutaneously inoculate a suspension of cancer cells into the flank of each mouse.

  • Animal Grouping and Dietary Intervention:

    • Once tumors reach a palpable size (e.g., 100 mm³), randomly assign mice to the four experimental groups as described in Protocol 1.

    • Start the respective diets and continue for the duration of the study.

    • Monitor body weight, food intake, and tumor growth.

    • Confirm ketosis in the ketogenic diet groups.

  • Lovastatin Administration:

    • Administer lovastatin (e.g., 25-50 mg/kg) or vehicle via intraperitoneal injection three times a week, as previously described.[1][2]

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint Analysis:

    • Euthanize mice when tumors in the control group reach a predetermined size or at a specified study endpoint.

    • Excise tumors and weigh them.

    • Process tumor tissue for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

    • Perform molecular analysis (e.g., Western blot) on tumor lysates to investigate the effects on relevant signaling pathways.

Visualizations

Signaling Pathway Diagram

G cluster_0 Ketogenic Diet cluster_1 Lovastatin cluster_2 Cellular Effects KD Ketogenic Diet Ketosis Increased Ketone Bodies (Beta-hydroxybutyrate) KD->Ketosis Metabolic_Stress Metabolic Stress on Cancer Cells Ketosis->Metabolic_Stress Alternative energy substrate Reduced_Proliferation Reduced Proliferation Metabolic_Stress->Reduced_Proliferation Lovastatin Lovastatin HMGCR HMG-CoA Reductase Lovastatin->HMGCR Inhibition Mevalonate Mevalonate Pathway HMGCR->Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Isoprenoids Isoprenoid Synthesis (FPP, GGPP) Mevalonate->Isoprenoids Ras_Rho Ras/Rho Signaling Isoprenoids->Ras_Rho Post-translational modification Cell_Cycle_Arrest Cell Cycle Arrest Ras_Rho->Cell_Cycle_Arrest Apoptosis Apoptosis Ras_Rho->Apoptosis Ras_Rho->Reduced_Proliferation Inhibition of oncogenic signaling

Caption: Hypothesized interaction of Lovastatin and Ketogenic Diet.

Experimental Workflow Diagram

G cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Intervention cluster_2 Phase 3: Monitoring & Assessment cluster_3 Phase 4: Endpoint Analysis Acclimation Animal Acclimation (1 week) Baseline Baseline Measurements (Body weight, behavior) Acclimation->Baseline Diet Dietary Intervention (KD or Standard Diet) (2 weeks prior to insult) Baseline->Diet Treatment Lovastatin/Vehicle Admin (1 week prior to insult) Diet->Treatment Insult Induce Disease Model (e.g., Neurotoxin/Tumor) Treatment->Insult Monitoring Ongoing Monitoring (Body weight, tumor size, ketosis) Insult->Monitoring Behavior Behavioral Testing (Post-insult) Monitoring->Behavior Endpoint Endpoint (Pre-defined criteria) Behavior->Endpoint Analysis Tissue Collection & Biochemical/Histological Analysis Endpoint->Analysis

Caption: General experimental workflow for a combined intervention study.

References

Application Notes and Protocols for Testing Keto Lovastatin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lovastatin, a member of the statin family of drugs, is primarily used to lower cholesterol by inhibiting HMG-CoA reductase. Beyond its lipid-lowering effects, lovastatin has demonstrated significant cytotoxic and pro-apoptotic properties in various cancer cell lines.[1][2][3] These findings have spurred interest in its potential as an anticancer agent. This document provides detailed protocols for assessing the cytotoxicity of Keto Lovastatin, a derivative of lovastatin.

Data Presentation: Lovastatin Cytotoxicity

The cytotoxic effects of lovastatin have been evaluated across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The IC50 values for lovastatin are cell-line dependent and vary based on the specific form of the drug used (lactone vs. acid).

Cell LineCancer TypeLovastatin FormIC50 ValueReference
A549Lung CarcinomaLactone76.7 µM[4]
H358Lung CarcinomaLactone45.2 µM[4]
MDAMB468Breast CancerHydroxy acid8 µg/mL[5]
MDAMB231Breast CancerHydroxy acid5 µg/mL[5]
MDAMB468Breast CancerLactone9 µg/mL[5]
MDAMB231Breast CancerLactone7 µg/mL[5]
HeLaCervical CancerNot Specified160 µg/mL[6]
HepG2Liver CancerNot Specified5 nM[7]

Experimental Protocols

To assess the cytotoxic effects of this compound, a panel of standard assays can be employed. These include the MTT assay to measure metabolic activity, the LDH assay to quantify membrane integrity, and the Annexin V assay to detect apoptosis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The intensity of the color is proportional to the number of viable cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell membrane damage. It is a reliable marker of cytotoxicity and necrosis.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a "maximum LDH release" control (cells treated with a lysis buffer provided in the kit) and a "spontaneous LDH release" control (untreated cells).

  • Incubation: Incubate the plate for the desired treatment duration at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release from the treatment and maximum release values.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding compound_prep This compound Preparation treatment Compound Incubation compound_prep->treatment seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Annexin V/PI Assay treatment->apoptosis data_acq Data Acquisition mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50 Determination data_acq->ic50 pathway Pathway Analysis ic50->pathway

Caption: General experimental workflow for assessing this compound cytotoxicity.

lovastatin_pathway lovastatin Lovastatin hmgcr HMG-CoA Reductase lovastatin->hmgcr Inhibition mevalonate Mevalonate Pathway hmgcr->mevalonate isoprenoids Isoprenoids (FPP, GGPP) mevalonate->isoprenoids prenylation Protein Prenylation (Ras, Rho) isoprenoids->prenylation signaling Downstream Signaling (e.g., Ras/ERK, Rho/ROCK) prenylation->signaling apoptosis Apoptosis signaling->apoptosis

Caption: Simplified signaling pathway of lovastatin-induced apoptosis.

References

Application Note: High-Throughput LC-MS/MS Quantification of Keto-Lovastatin in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lovastatin is a widely prescribed medication for the management of hypercholesterolemia. It is administered as an inactive lactone prodrug that undergoes in-vivo hydrolysis to its pharmacologically active β-hydroxy acid form, commonly referred to as keto-lovastatin in its open-ring structure. Accurate quantification of this active metabolite in complex biological matrices such as plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of keto-lovastatin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its specificity and sensitivity.[1][2][3]

Principle

The method employs a robust sample preparation procedure to extract keto-lovastatin and an appropriate internal standard (IS) from the biological matrix. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and minimizes interference from endogenous matrix components.

Experimental Protocols

Materials and Reagents
  • Keto-lovastatin (Lovastatin Acid) reference standard

  • Lovastatin reference standard

  • Internal Standard (IS), e.g., Simvastatin, Atorvastatin, or a deuterated analog[2][4]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human or animal plasma (control matrix)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of keto-lovastatin and the internal standard in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the keto-lovastatin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Spiked Calibration and QC Samples: Spike appropriate volumes of the working standard solutions into blank plasma to achieve the desired concentration range for the calibration curve and quality control samples (Low, Mid, and High QC).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up.[1][5][6]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation.[2][7][8]

  • To 200 µL of plasma sample, add the internal standard.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and diethyl ether).[2][7]

  • Vortex for 1 minute.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Keto-lovastatin) To be optimized, typically [M-H]⁻ for negative mode
MRM Transition (Internal Standard) To be optimized based on the selected IS
Collision Gas Argon
Spray Voltage 4500 V
Source Temperature 500°C

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of keto-lovastatin.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Keto-lovastatinHuman Plasma0.05 - 500.05> 0.995
Keto-lovastatinRat Plasma0.25 - 5000.25> 0.99

Data compiled from multiple sources.[2][4][9]

Table 2: Accuracy and Precision

AnalyteMatrixQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Keto-lovastatinHuman PlasmaLQC0.1595 - 105< 10
MQC2.598 - 102< 8
HQC4097 - 103< 7

Representative data based on typical validation results.[2][4]

Table 3: Recovery

AnalyteMatrixExtraction MethodRecovery (%)
Keto-lovastatinHuman PlasmaProtein Precipitation85 - 95
Keto-lovastatinHuman PlasmaLiquid-Liquid Extraction88 - 98

Recovery values can vary based on the specific protocol and internal standard used.[2][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (Unknown, Calibrant, or QC) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle Method 2 centrifuge Centrifugation ppt->centrifuge lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Overview of the sample preparation and LC-MS/MS analysis workflow.

logical_relationship linearity Linearity & Range pk_studies Pharmacokinetic Studies linearity->pk_studies be_studies Bioequivalence Studies linearity->be_studies tdm Therapeutic Drug Monitoring linearity->tdm accuracy Accuracy accuracy->pk_studies accuracy->be_studies accuracy->tdm precision Precision precision->pk_studies precision->be_studies precision->tdm selectivity Selectivity selectivity->pk_studies selectivity->be_studies selectivity->tdm recovery Recovery recovery->pk_studies recovery->be_studies recovery->tdm stability Stability stability->pk_studies stability->be_studies stability->tdm core_method LC-MS/MS Method core_method->linearity core_method->accuracy core_method->precision core_method->selectivity core_method->recovery core_method->stability

Caption: Relationship between method validation parameters and applications.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of keto-lovastatin in complex biological matrices. The described protocols for sample preparation and instrument conditions, along with the presented performance data, provide a solid foundation for researchers and scientists in the field of drug development and clinical analysis. The high sensitivity and selectivity of this method make it well-suited for demanding applications requiring accurate determination of keto-lovastatin concentrations.

References

Troubleshooting & Optimization

Keto-Lovastatin Degradation: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation pathways and products of keto-lovastatin (lovastatin).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for lovastatin?

Lovastatin is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodegradation.[1][2] Hydrolysis of the lactone ring is a major pathway, particularly under acidic, basic, or neutral conditions, and can also be enzyme-catalyzed.[3][4] The molecule is also sensitive to oxidation, especially at higher temperatures and in the presence of oxygen.[5][6] Furthermore, exposure to light, both UV and fluorescent, can induce photodegradation.[1][7]

Q2: What is the most common degradation product of lovastatin?

The most frequently observed degradation product is lovastatin hydroxy acid (also referred to as lovastatin acid).[8][3][9] This product results from the hydrolysis of the lactone ring.[3][10] This hydroxy acid form is also the active metabolite of the drug in vivo.[10][11][] Under basic and neutral hydrolysis, this is often the primary product formed.[3]

Q3: How does pH affect the stability of lovastatin?

Lovastatin's stability is highly pH-dependent. It undergoes rapid and complete hydrolysis in alkaline (basic) media.[8][9] In acidic conditions, it also degrades, potentially yielding one or two degradation products.[8] The drug is most stable in a simulated gastric medium without pepsin and shows greater stability in acidic conditions compared to neutral or alkaline phosphate buffers.[8]

Q4: Can enzymes degrade lovastatin?

Yes, lovastatin can be hydrolyzed by various enzymes. In humans, carboxyesterases in the plasma and liver are responsible for converting the lovastatin prodrug into its active hydroxy acid form.[13] Specific lovastatin hydrolases, such as PcEST from Penicillium chrysogenum, can efficiently and specifically catalyze the hydrolysis of lovastatin to monacolin J, a precursor for simvastatin synthesis.[4][14][15]

Q5: What are the known degradation products under forced degradation conditions?

Forced degradation studies have identified several products.

  • Acid Hydrolysis: Leads to the formation of lovastatin acid and other minor impurities.[9]

  • Base Hydrolysis: Results in almost complete conversion to lovastatin acid.[9]

  • Oxidative Degradation (e.g., with H₂O₂): Can produce lovastatin acid and other oxidative adducts.[9]

  • Thermal Degradation: Lovastatin is relatively stable thermally up to certain temperatures but will decompose upon melting.[3][16]

  • Photodegradation: Exposure to UV light can lead to the formation of various degradation products. Lovastatin has been shown to be sensitive to light.[1][17]

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my HPLC chromatogram during a stability study.

Possible Cause Troubleshooting Step
Sample Degradation Lovastatin is sensitive to pH, light, and oxygen.[1][17][5] Ensure samples are protected from light, stored at appropriate temperatures, and prepared in suitable solvents immediately before analysis. Consider using antioxidants like BHA or alpha-tocopherol in your formulation if oxidation is suspected.[6]
Contaminated Mobile Phase or Glassware Prepare fresh mobile phase daily. Ensure all glassware is scrupulously clean. Filter the mobile phase and samples before injection.
Interaction with Excipients Certain excipients, like butylated hydroxyanisole (BHA), can be incompatible with lovastatin, causing amorphization and degradation.[3][16] Review the formulation for potential incompatibilities.
Column Degradation An old or poorly maintained column can lead to peak splitting, tailing, or ghost peaks. Flush the column thoroughly or replace it if performance deteriorates.

Issue 2: The concentration of lovastatin decreases rapidly in my solution, even at neutral pH.

Possible Cause Troubleshooting Step
Hydrolytic Degradation Even under neutral conditions, hydrolysis to lovastatin hydroxy acid can occur.[3] This process follows pseudo-first-order kinetics.[8] Prepare solutions fresh and analyze them promptly. If storage is necessary, keep solutions at a low temperature (e.g., 8°C) and protect them from light.[9]
Oxidation The presence of dissolved oxygen can accelerate degradation.[5] Degas your solvent or sparge it with an inert gas like nitrogen or argon before preparing your sample solutions.
Enzymatic Activity (if using biological matrices) If working with plasma or tissue homogenates, endogenous esterases will rapidly hydrolyze lovastatin.[13] To prevent this, samples should be immediately acidified or treated with an esterase inhibitor after collection.

Issue 3: I am having difficulty separating lovastatin from its main degradant, lovastatin hydroxy acid.

Possible Cause Troubleshooting Step
Suboptimal Chromatographic Conditions Lovastatin hydroxy acid is more polar than the parent lactone form and will have a shorter retention time on a reverse-phase column.[16] Optimize your mobile phase composition. A gradient elution may be necessary to achieve baseline separation.[9] Adjusting the pH of the aqueous component of the mobile phase (e.g., to pH 4 with phosphate or acetate buffer) can improve peak shape and resolution.[8]
Inappropriate Column Choice A high-quality C18 or C8 column is typically used.[8][16] Ensure your column has sufficient theoretical plates for good resolution. A column with a smaller particle size (e.g., <3 µm) can improve separation efficiency.

Quantitative Data Summary

The following table summarizes results from forced degradation studies, indicating the extent of lovastatin degradation under various stress conditions.

Stress ConditionReagent/ParametersDurationDegradation (%)Major Degradant(s)Reference
Acid Hydrolysis 0.1 M HCl-22.7%Lovastatin Acid[9][18]
Base Hydrolysis 0.05 N NaOH-99.9%Lovastatin Acid[9][18]
Oxidation H₂O₂-3.7%Lovastatin Acid[9][18]
Photodegradation UV & Fluorescent Light24h - 1 monthSensitiveNot specified[1]
Thermal 60°C7 daysNot specifiedNot specified[2]

Note: Degradation percentages can vary significantly based on the precise experimental conditions (concentration, temperature, duration).

Experimental Protocols

Protocol 1: Forced Degradation Study of Lovastatin

This protocol outlines a general procedure for investigating the stability of lovastatin under stress conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve lovastatin in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 4-8 hours). After incubation, cool the solution and neutralize it with 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.05 M NaOH. Incubate at room temperature for a shorter period (e.g., 30 minutes) due to rapid degradation. Neutralize with 0.05 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature, protected from light, for several hours.

  • Thermal Degradation: Place the solid lovastatin powder or a solution of the drug in a temperature-controlled oven (e.g., 80°C) for a set duration.

  • Photodegradation: Expose a solution of lovastatin to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a typical starting point for an HPLC method to separate lovastatin from its degradation products. Method optimization will be required.

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer. A common mobile phase is acetonitrile and 0.1% phosphoric acid in water, often in a ratio around 65:35 (v/v) or 50:50 (v/v).[1][17][16] A gradient elution may be required for complex mixtures.[9]

  • Flow Rate: 1.0 - 1.5 mL/min.[8][16]

  • Column Temperature: 25 - 45°C.[8][9]

  • Detection Wavelength: 238 nm.[1][8][16]

  • Injection Volume: 10 - 20 µL.

  • Sample Preparation: Dilute samples from the forced degradation study to a suitable concentration (e.g., 20-50 µg/mL) using the mobile phase as the diluent.

Visualizations

Lovastatin_Degradation_Pathways Lovastatin Lovastatin (Lactone Form) Hydroxy_Acid Lovastatin Hydroxy Acid (Active Form) Lovastatin->Hydroxy_Acid Hydrolysis (Acid, Base, Neutral) Monacolin_J Monacolin J Lovastatin->Monacolin_J Enzymatic Hydrolysis (e.g., PcEST) Oxidation_Products Oxidation Products Lovastatin->Oxidation_Products Oxidation (O₂, Temp) Photo_Products Photodegradation Products Lovastatin->Photo_Products Photolysis (UV/Visible Light)

Caption: Major degradation pathways of lovastatin.

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis Stock Prepare Lovastatin Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation (H₂O₂) Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo Control Unstressed Control Stock->Control Neutralize Neutralize / Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Control->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Improving Keto Lovastatin (Monacolin X) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Keto Lovastatin, also known as Monacolin X. This compound is a key intermediate in the biosynthetic pathway of lovastatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Lovastatin?

A1: this compound, known scientifically as Monacolin X, is a precursor in the fungal biosynthesis of lovastatin.[1] It is an intermediate compound formed before the final enzymatic steps that produce lovastatin. The primary structural difference is that Monacolin X possesses a β-keto group on its side chain, which is later modified to form the 2-methylbutyrate side chain of lovastatin.

Q2: Which microbial strains are suitable for producing this compound (Monacolin X)?

A2: Strains of Aspergillus terreus and Monascus purpureus are the most commonly used fungi for lovastatin production and are therefore the primary candidates for producing its precursors.[2] To specifically accumulate Monacolin X, genetically modified strains of Aspergillus terreus may be required. By disrupting the gene responsible for the conversion of Monacolin X to subsequent intermediates, the synthesis can be halted at the desired step. The gene lovD encodes the acyltransferase that catalyzes the final step in lovastatin synthesis, and its manipulation is a key strategy for accumulating precursors.[3][4][5][6][7]

Q3: What are the key fermentation parameters to optimize for this compound yield?

A3: Key parameters to optimize include temperature, pH, initial moisture content, carbon and nitrogen sources, and fermentation time. For related compounds like Monacolin K (lovastatin), a variable temperature strategy (e.g., 30°C for the initial growth phase followed by a reduction to 24-26°C for the production phase) has been shown to be effective.[2] An initial acidic pH of around 5.5 is also often optimal.[2][8]

Q4: How can I quantify the yield of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for quantifying monacolins, including this compound.[1] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution (e.g., water with phosphoric or trifluoroacetic acid). Detection is commonly performed at a wavelength of 238 nm.[9] It is crucial to use a reference standard of Monacolin X for accurate quantification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound (Monacolin X) 1. Inappropriate microbial strain (wild-type strains may rapidly convert Monacolin X to lovastatin).2. Suboptimal fermentation conditions (pH, temperature, aeration).3. Incorrect media composition (carbon/nitrogen ratio, lack of precursors).4. Inefficient extraction from the fermentation broth.1. Utilize a genetically modified strain of Aspergillus terreus with a disrupted gene in the lovastatin pathway to accumulate intermediates.2. Systematically optimize fermentation parameters. Refer to the optimized conditions for Monacolin K production as a starting point (see Table 1).3. Ensure the medium has an appropriate balance of carbon and nitrogen sources. Glucose and peptone are commonly used.[2]4. Optimize the extraction solvent and conditions. An ethanol/water mixture at an elevated temperature (e.g., 60°C) with agitation can be effective.[10]
Presence of Lovastatin and other Monacolins in the Final Product 1. The microbial strain is still capable of completing the biosynthetic pathway.2. Fermentation was carried out for too long, allowing for enzymatic conversion.1. If using a genetically modified strain, confirm the knockout of the target gene.2. Optimize the fermentation time. Harvest the culture at the point of maximum Monacolin X accumulation before it is converted to downstream products.
Inconsistent Yields Between Batches 1. Variability in inoculum preparation.2. Inconsistent fermentation conditions.3. Instability of the production strain.1. Standardize the inoculum preparation, including the age and concentration of spores or mycelia.2. Ensure precise control of all fermentation parameters (temperature, pH, agitation, aeration).3. Periodically re-culture the strain from a master stock to ensure genetic stability.
Difficulty in Purifying this compound 1. Co-extraction of other structurally similar monacolins.2. Presence of pigments and other secondary metabolites produced by the fungus.1. Employ chromatographic techniques such as column chromatography with silica gel or preparative HPLC for separation.2. Consider a preliminary purification step, such as liquid-liquid extraction, to remove interfering compounds.

Data on Optimized Fermentation Parameters

The following table summarizes optimized fermentation conditions for producing high yields of Monacolin K (Lovastatin) in Monascus purpureus, which can serve as a starting point for optimizing this compound (Monacolin X) production.

Table 1: Optimized Fermentation Parameters for Monacolin K Production

Parameter Organism Optimized Value Yield of Monacolin K Reference
Fermentation Type Monascus purpureusSolid-State Fermentation9.5 mg/g[2]
Initial pH Monascus purpureus5.59.5 mg/g[2]
Initial Moisture Content Monascus purpureus40% (w/w)9.5 mg/g[2]
Carbon Source Monascus purpureusGlucose (50 g/L)9.5 mg/g[2]
Nitrogen Source Monascus purpureusPeptone (20 g/L)9.5 mg/g[2]
Temperature Monascus purpureus30°C for 3 days, then 24°C for 15 days9.5 mg/g[2][8]
Fermentation Time Monascus purpureus18 days9.5 mg/g[2]

Experimental Protocols

Protocol 1: Solid-State Fermentation (SSF) for Monacolin Production

This protocol is adapted from methods used for Monacolin K production and can be optimized for this compound.[2][8]

  • Substrate Preparation: Use rice as the solid substrate. Wash and soak the rice, then steam until cooked.

  • Medium Inoculation: After the substrate has cooled, inoculate with a spore suspension of the selected fungal strain (e.g., Monascus purpureus or a genetically modified Aspergillus terreus) to a final concentration of approximately 1x10^7 spores/g of substrate.

  • Incubation: Incubate the mixture under the optimized conditions identified (refer to Table 1 for starting parameters). A common strategy is a two-stage temperature incubation: 30°C for the first 3 days to promote mycelial growth, followed by a reduction to 24-26°C for the remainder of the fermentation to enhance secondary metabolite production.[2][8]

  • Harvesting: After the optimal fermentation time (e.g., 18 days), harvest the fermented substrate.

  • Drying and Grinding: Dry the harvested solid at 50-60°C until a constant weight is achieved, then grind it into a fine powder.[9]

Protocol 2: Extraction of Monacolins from Solid Fermented Substrate

This protocol provides a general method for extracting monacolins for analysis.[9][10]

  • Sample Preparation: Weigh 0.5 g of the dried and powdered fermented substrate.

  • Extraction: Add 10 mL of an ethanol/water solution (e.g., 75:25 v/v) to the sample in a flask.

  • Incubation and Agitation: Incubate the mixture at 60°C for 2 hours with constant agitation (e.g., on a rotary shaker).[10]

  • Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted monacolins.

  • Sample Preparation for HPLC: Filter the supernatant through a 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol 3: HPLC Quantification of Monacolins

This is a general HPLC method that can be adapted for the analysis of this compound (Monacolin X).[9][11][12]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v). The exact ratio may need to be optimized to achieve good separation of Monacolin X from other compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Column Temperature: 28°C.

  • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve using a purified standard of this compound (Monacolin X) at various concentrations. The peak area of the sample is then used to determine its concentration based on the calibration curve.

Visualizations

Lovastatin Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of lovastatin, highlighting the position of this compound (Monacolin X). Genetic modification to block the pathway after the formation of Monacolin X is a key strategy for improving its yield.

lovastatin_pathway Acetate Acetate + Malonyl-CoA Dihydromonacolin_L Dihydromonacolin L Acetate->Dihydromonacolin_L lovB, lovC (PKS) Monacolin_J Monacolin J Dihydromonacolin_L->Monacolin_J lovA (Oxidation) Monacolin_X Monacolin X (this compound) Monacolin_J->Monacolin_X lovF (Side Chain Synthesis) Lovastatin Lovastatin Monacolin_X->Lovastatin lovD (Acyltransferase) [TARGET FOR KNOCKOUT]

Caption: Simplified lovastatin biosynthetic pathway highlighting Monacolin X.

Experimental Workflow for this compound Production

This workflow outlines the major steps from strain selection to final product analysis.

experimental_workflow Strain_Selection Strain Selection (e.g., A. terreus mutant) Fermentation Solid-State Fermentation Strain_Selection->Fermentation Harvesting Harvesting & Drying Fermentation->Harvesting Optimization Parameter Optimization (Temp, pH, Media) Optimization->Fermentation Extraction Solvent Extraction Harvesting->Extraction Analysis HPLC Analysis Extraction->Analysis Purification Purification (Chromatography) Extraction->Purification

Caption: General workflow for this compound production and analysis.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting low yields of this compound.

troubleshooting_logic Start Low this compound Yield Check_Strain Verify Strain (Genotype, Purity) Start->Check_Strain Check_Fermentation Review Fermentation Parameters Start->Check_Fermentation Check_Extraction Evaluate Extraction Protocol Start->Check_Extraction Optimize_Conditions Re-optimize Conditions (Temp, pH, Media) Check_Strain->Optimize_Conditions Check_Fermentation->Optimize_Conditions Optimize_Extraction Test Solvents & Conditions Check_Extraction->Optimize_Extraction End Yield Improved Optimize_Conditions->End Optimize_Extraction->End

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Overcoming Keto-Lovastatin Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with keto-lovastatin in aqueous solutions during experiments.

FAQs: Understanding and Troubleshooting Keto-Lovastatin Solubility

Q1: What is keto-lovastatin and why is its solubility in aqueous solutions a concern?

Keto-lovastatin is an impurity of Lovastatin[1][2][3][4][5][6][7]. Lovastatin itself is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability[8]. Like lovastatin, keto-lovastatin is a lipophilic molecule, meaning it has poor solubility in water-based solutions. This low aqueous solubility can lead to several experimental challenges, including:

  • Precipitation: The compound may fall out of solution, leading to inaccurate concentrations and unreliable experimental results.

  • Low Bioavailability: In cell-based assays, poor solubility can limit the effective concentration of the compound that reaches the target cells.

  • Inconsistent Results: Difficulty in achieving and maintaining a consistent dissolved concentration can lead to high variability in experimental data.

Q2: I am observing precipitation of keto-lovastatin in my aqueous buffer after diluting my DMSO stock. What should I do?

This is a common issue when diluting a high-concentration stock of a hydrophobic compound in an organic solvent into an aqueous buffer. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of keto-lovastatin in your aqueous solution.

  • Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% for cell-based assays) to minimize solvent effects on your experimental system. You may need to prepare a more dilute stock solution in DMSO to achieve this.

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a buffer containing a small percentage of a water-miscible organic co-solvent.

  • Incorporate Solubilizing Agents: The use of surfactants or cyclodextrins can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Sonication: Briefly sonicating the solution after dilution can help to break up small aggregates and promote dissolution. However, be cautious with temperature-sensitive experiments.

Q3: What are the recommended stock solution concentrations and storage conditions for keto-lovastatin?

For long-term storage, keto-lovastatin powder should be stored at -20°C for up to two years. A stock solution in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months[6]. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Enhancing Keto-Lovastatin Solubility

This guide provides an overview of common techniques to improve the solubility of hydrophobic compounds like keto-lovastatin.

IssuePotential CauseRecommended Solution(s)
Precipitation upon dilution of DMSO stock The aqueous buffer cannot accommodate the high concentration of the hydrophobic compound.1. Lower the final concentration. 2. Use a co-solvent system (e.g., ethanol, PEG300). 3. Employ solubilizing agents (e.g., surfactants like Tween 80, cyclodextrins). 4. Prepare a nanosuspension.
Inconsistent results between experiments Variability in the dissolved concentration of keto-lovastatin.1. Ensure complete dissolution of the stock solution before use. 2. Prepare fresh dilutions for each experiment. 3. Validate the concentration of your working solution using a suitable analytical method (e.g., HPLC).
Low potency or efficacy in cell-based assays Poor solubility limits the effective concentration reaching the cells.1. Increase solubility using the methods mentioned above. 2. Consider formulating keto-lovastatin in a delivery vehicle like a microemulsion or solid dispersion.

Experimental Protocols for Solubility Enhancement

Below are detailed methodologies for key experiments to improve the solubility of keto-lovastatin.

Protocol 1: Co-solvent System

This method involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a hydrophobic compound.

Materials:

  • Keto-lovastatin

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (or other suitable co-solvent like PEG300)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

Procedure:

  • Prepare a stock solution of keto-lovastatin in DMSO (e.g., 10 mM).

  • In a separate tube, prepare the co-solvent/buffer mixture. For example, to achieve a final solution with 10% ethanol, mix 1 part ethanol with 9 parts aqueous buffer.

  • Add the keto-lovastatin stock solution to the co-solvent/buffer mixture to achieve the desired final concentration.

  • Vortex the final solution thoroughly to ensure complete mixing.

Protocol 2: Solubilization using Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Materials:

  • Keto-lovastatin

  • DMSO

  • Tween 80 (or another suitable non-ionic surfactant)

  • Aqueous buffer

Procedure:

  • Prepare a stock solution of keto-lovastatin in DMSO.

  • Prepare a stock solution of the surfactant in the aqueous buffer (e.g., 10% Tween 80 in PBS).

  • Add the surfactant stock solution to the aqueous buffer to achieve the desired final surfactant concentration (typically well above its critical micelle concentration).

  • Add the keto-lovastatin stock solution to the surfactant-containing buffer.

  • Mix thoroughly. Gentle warming and sonication can aid in dissolution.

Protocol 3: Preparation of a Nanosuspension by Solvent-Antisolvent Precipitation

This technique reduces the particle size of the drug to the nanometer range, which can significantly increase the dissolution rate and saturation solubility.

Materials:

  • Keto-lovastatin

  • A suitable solvent (e.g., methanol, acetone)

  • An antisolvent (e.g., water)

  • A stabilizer (e.g., HPMC, Pluronic F68)

Procedure:

  • Dissolve keto-lovastatin in the chosen solvent to create a drug solution.

  • In a separate container, dissolve the stabilizer in the antisolvent to form a stabilizer solution.

  • Add the drug solution to the stabilizer solution under high-speed stirring or sonication. The rapid addition will cause the drug to precipitate as nanoparticles, which are stabilized by the adsorbed polymer/surfactant.

Quantitative Data Summary

While specific quantitative solubility data for keto-lovastatin in various solvents is not extensively available, the solubility of the parent compound, lovastatin, provides a useful reference.

SolventSolubility of Lovastatin
WaterInsoluble[7]
EthanolSparingly soluble[7]
MethanolSparingly soluble[7]
AcetonitrileSparingly soluble[7]
DMSO~20 mg/mL[9]
DMF~15 mg/mL[9]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[9]

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for Keto-Lovastatin Precipitation

G start Precipitation Observed q1 Is the final concentration essential? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Can the experimental system tolerate co-solvents? a1_yes->q2 sol1 Lower Final Concentration a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Use Co-solvent System (e.g., Ethanol, PEG300) a2_yes->sol2 q3 Are surfactants compatible with the assay? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use Surfactants (e.g., Tween 80) a3_yes->sol3 sol4 Prepare Nanosuspension a3_no->sol4

Caption: A decision tree for troubleshooting keto-lovastatin precipitation.

Simplified Signaling Pathway Influenced by Lovastatin

Lovastatin is known to inhibit HMG-CoA reductase, which is a key enzyme in the mevalonate pathway. This inhibition has downstream effects on various signaling pathways, including the Ras/ERK1/2 pathway, which is crucial for cell survival and proliferation.

G cluster_0 Mevalonate Pathway cluster_1 Ras/ERK Signaling HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Ras Ras Mevalonate->Ras Required for Ras farnesylation Lovastatin Lovastatin HMG-CoA Reductase HMG-CoA Reductase Lovastatin->HMG-CoA Reductase Inhibits Lovastatin->Ras Inhibits activation MEK MEK Ras->MEK Activates ERK1/2 ERK1/2 MEK->ERK1/2 Activates CREB CREB ERK1/2->CREB Activates Gene Expression\n(Cell Survival) Gene Expression (Cell Survival) CREB->Gene Expression\n(Cell Survival)

Caption: Inhibition of HMG-CoA reductase by lovastatin affects the Ras/ERK1/2 signaling pathway.

References

Technical Support Center: Stabilizing Keto Lovastatin (Monacolin X) for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lovastatin and its related compounds, with a specific focus on Keto Lovastatin (also known as Monacolin X), a key intermediate and process-related impurity.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and analysis of lovastatin, particularly concerning the presence of this compound.

Issue/Question Possible Causes Recommended Solutions
An unexpected peak is observed in our HPLC analysis of a lovastatin sample. The peak could be a degradation product or a process-related impurity such as this compound (Monacolin X).1. Verify Retention Time: Compare the relative retention time (RRT) of the unknown peak with known lovastatin impurities. This compound (Monacolin X) has been reported to have a relative retention time of approximately 0.52 compared to lovastatin in certain HPLC methods. 2. LC-MS Analysis: For definitive identification, perform liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the impurity. This compound has a molecular weight of 418.52 g/mol . 3. Use a Validated Stability-Indicating Method: Employ an HPLC method specifically designed to separate lovastatin from its known impurities, including this compound.
The concentration of this compound in our sample is increasing over time. Although primarily a biosynthetic intermediate, some degree of lovastatin degradation could potentially lead to the formation of this compound or other impurities, especially under suboptimal storage conditions. Lovastatin is known to be sensitive to oxidation.1. Review Storage Conditions: Ensure the lovastatin sample is stored in a cool, dry, and dark place. The recommended storage for lovastatin tablets is in well-closed, light-resistant containers at 5-30°C. For the bulk drug, storage in tight containers under nitrogen in a cold place is advised. 2. Inert Atmosphere: For long-term storage of high-purity material, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. 3. pH Control: Lovastatin is susceptible to hydrolysis, which is pH-dependent. While this primarily affects the lactone ring, maintaining a neutral to slightly acidic pH during any solution-based experiments can help minimize overall degradation.
We need to quantify the amount of this compound in our lovastatin batch. A validated analytical method with a reference standard for this compound is required for accurate quantification.1. Obtain a this compound Reference Standard: Purchase a certified reference standard of this compound (CAS 96497-73-3). 2. Develop or Adopt a Suitable HPLC Method: Use an HPLC method that provides good resolution between lovastatin and this compound. A gradient method may be necessary. 3. Method Validation: Validate the analytical method for linearity, accuracy, precision, and specificity for this compound in your sample matrix.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known by its biosynthetic name Monacolin X, is a naturally occurring compound that is a direct precursor to lovastatin in the fungal fermentation process.[1] It is structurally very similar to lovastatin, with the key difference being the presence of a beta-keto group in the side chain, specifically a 2-methyl-3-oxobutanoate group instead of the 2-methylbutyrate group found in lovastatin. It is primarily considered a process-related impurity in the production of lovastatin.

Q2: How is this compound formed?

A2: this compound (Monacolin X) is an intermediate in the biosynthetic pathway of lovastatin in fungi such as Aspergillus terreus.[1][2] It is formed from Monacolin J through an esterification reaction and is subsequently converted into lovastatin.[1][2] Therefore, its presence in a lovastatin sample is typically due to incomplete conversion during the fermentation process or as a result of co-extraction and purification. While it is primarily a biosynthetic precursor, the potential for its formation from lovastatin via oxidative degradation of the side chain under certain long-term storage conditions cannot be entirely ruled out, though this is not its primary origin.

Q3: What are the recommended long-term storage conditions to minimize changes in the impurity profile of lovastatin, including the formation of this compound?

A3: To ensure the long-term stability of lovastatin and to minimize the formation of any degradation products, the following storage conditions are recommended:

  • Temperature: Store in a cold place.

  • Atmosphere: Preserve in tight containers under a nitrogen atmosphere.

  • Light: Protect from light.

For lovastatin tablets, storage in well-closed, light-resistant containers at a controlled room temperature between 5°C and 30°C is advised.

Q4: What analytical methods can be used to detect and quantify this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for analyzing lovastatin and its impurities. A stability-indicating HPLC method, often employing a C18 column and a gradient elution with a mobile phase consisting of an acetonitrile and phosphate buffer mixture, can be used to separate this compound from the parent drug and other related substances. For unambiguous identification, HPLC coupled with mass spectrometry (HPLC-MS) is recommended to confirm the molecular weight of the impurity.

Q5: Is this compound biologically active?

A5: The biological activity of this compound (Monacolin X) is not as well-documented as that of lovastatin. Since the active form of lovastatin is its beta-hydroxy acid, which inhibits HMG-CoA reductase, it is plausible that this compound may have some inhibitory activity if it can be hydrolyzed to its corresponding hydroxy acid form in vivo. However, for pharmaceutical purposes, it is treated as an impurity that needs to be monitored and controlled within specified limits.

Data Presentation

Table 1: Physicochemical Properties of Lovastatin and this compound (Monacolin X)

PropertyLovastatinThis compound (Monacolin X)
Molecular Formula C₂₄H₃₆O₅C₂₄H₃₄O₆
Molecular Weight 404.55 g/mol 418.53 g/mol
CAS Number 75330-75-596497-73-3
Appearance White crystalline solidData not readily available
Primary Origin Fungal metaboliteBiosynthetic precursor to lovastatin
Typical Classification Active Pharmaceutical IngredientProcess-related impurity

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Lovastatin and Impurities

This protocol is a general guideline for a stability-indicating HPLC method that can be adapted to separate this compound from lovastatin.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-25 min: 60% B

    • 25-30 min: 80% B

    • 30-35 min: 80% B

    • 35-40 min: 60% B

    • 40-45 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Sample Preparation:

  • Accurately weigh and dissolve the lovastatin sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Reference Standard Preparation:

  • Prepare a stock solution of USP Lovastatin Reference Standard and this compound Reference Standard in the mobile phase.

  • Prepare working standards by diluting the stock solutions to appropriate concentrations for system suitability and quantification.

5. System Suitability:

  • Inject a system suitability solution containing both lovastatin and this compound.

  • The resolution between the lovastatin and this compound peaks should be greater than 2.0.

  • The tailing factor for the lovastatin peak should be less than 2.0.

  • The relative standard deviation for replicate injections of the lovastatin standard should be less than 2.0%.

Visualizations

lovastatin_biosynthesis Acetate Acetate Polyketide Synthase (LovB/LovC) Polyketide Synthase (LovB/LovC) Acetate->Polyketide Synthase (LovB/LovC) Multiple Steps Monacolin J Monacolin J Polyketide Synthase (LovB/LovC)->Monacolin J This compound (Monacolin X) This compound (Monacolin X) Monacolin J->this compound (Monacolin X) Esterification Lovastatin Lovastatin This compound (Monacolin X)->Lovastatin Reduction

Caption: Simplified biosynthesis of lovastatin showing this compound (Monacolin X) as a key intermediate.

impurity_identification_workflow start Unexpected Peak in HPLC check_rrt Check Relative Retention Time (RRT) start->check_rrt lcms Perform LC-MS Analysis check_rrt->lcms RRT matches known impurity check_rrt->lcms RRT does not match compare_mw Compare Molecular Weight (MW) lcms->compare_mw known_impurity Identify as Known Impurity (e.g., this compound) compare_mw->known_impurity MW matches unknown_impurity Characterize as Unknown Impurity compare_mw->unknown_impurity MW does not match

Caption: Workflow for the identification of an unknown impurity in a lovastatin sample.

References

Troubleshooting Keto lovastatin separation from Lovastatin isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Keto lovastatin from other lovastatin isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of this compound.

Question: I am observing poor resolution between this compound and another lovastatin isomer. How can I improve the separation?

Answer:

Poor resolution between closely eluting peaks is a common challenge. Here are several strategies you can employ, starting with the simplest adjustments:

  • Mobile Phase Modification: The composition of your mobile phase is a powerful tool for altering selectivity.

    • Adjusting Organic Solvent Ratio: If using a reversed-phase method (e.g., C18 column), slightly decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will generally increase retention times and may improve the separation between closely eluting compounds.

    • Change Organic Solvent: If you are using methanol, consider switching to acetonitrile or vice-versa. These solvents have different selectivities and may resolve the co-eluting peaks.

  • pH Adjustment of the Aqueous Phase: The retention of ionizable compounds like lovastatin and its isomers is highly dependent on the pH of the mobile phase.[1][2][3]

    • Lovastatin contains a lactone ring that can hydrolyze to a β-hydroxy acid form, especially under alkaline conditions.[4][5][6] Maintaining a slightly acidic pH (e.g., pH 3.0-4.0) can help to keep lovastatin in its lactone form and provide consistent retention.[5][6]

    • Systematically adjust the pH of the aqueous portion of your mobile phase (e.g., in 0.2 pH unit increments) to see if the selectivity between this compound and the interfering isomer changes.

  • Temperature Control: Column temperature can influence selectivity.

    • Try decreasing the column temperature (e.g., from 30°C to 25°C). Lower temperatures can sometimes enhance resolution, although it may lead to broader peaks and higher backpressure.

    • Conversely, increasing the temperature might improve efficiency and change selectivity.

Question: The peak shape for this compound is poor (e.g., tailing or fronting). What could be the cause and how do I fix it?

Answer:

Poor peak shape can compromise integration and quantification. Here are the likely causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

  • Secondary Interactions: Peak tailing is often caused by interactions between the analyte and active sites on the stationary phase (e.g., free silanols).

    • Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase if your analyte is basic. For acidic compounds, adding an acid like trifluoroacetic acid (TFA) or phosphoric acid can improve peak shape.[4]

  • Column Degradation: A decline in column performance can lead to poor peak shapes.

    • Column Washing: Flush the column with a strong solvent to remove any strongly retained contaminants.

    • Column Replacement: If the problem persists, the column may need to be replaced.

Question: I am seeing inconsistent retention times for this compound from one injection to the next. What should I investigate?

Answer:

Retention time variability can affect the reliability of your analysis. Consider the following:

  • Mobile Phase Preparation:

    • Ensure your mobile phase is well-mixed and degassed.

    • If preparing the mobile phase by mixing online, check that the pump is functioning correctly and the solvent proportions are accurate.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.[7][8]

  • pH Instability: If you are not using a buffer, the pH of your mobile phase may not be stable, leading to shifting retention times for ionizable compounds. Use a suitable buffer for your desired pH range.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a known impurity and derivative of lovastatin.[9][10][11] Its chemical formula is C24H34O6.[9][10]

Q2: At what wavelength should I monitor for the detection of this compound?

Lovastatin and its related compounds are typically detected by UV spectrophotometry at around 238 nm.[5][6][12]

Q3: Can I use a gradient elution method to separate this compound?

Yes, a gradient elution can be very effective, especially for complex samples containing multiple isomers and impurities.[13] A gradient allows for a wider range of solvent strengths to be used during a single run, which can improve the resolution of complex mixtures.

Q4: How can I confirm the identity of the this compound peak?

The most definitive way to confirm the identity of a peak is to use a mass spectrometer (MS) detector coupled with your HPLC system (LC-MS). This will provide mass-to-charge ratio information that can confirm the molecular weight of the compound in the peak. Alternatively, you can inject a certified reference standard of this compound to compare its retention time with your peak of interest.

Data Summary

The following tables summarize typical parameters for the HPLC separation of lovastatin and its isomers.

Table 1: HPLC Method Parameters for Lovastatin Isomer Separation

ParameterRecommended Conditions
Column C18 or C8 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and water with a pH-adjusting acid (e.g., 0.1% phosphoric acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 25 - 30 °C
Detection UV at 238 nm
Injection Volume 10 - 20 µL

Table 2: Example Retention Times for Lovastatin and Related Compounds

CompoundTypical Retention Time (minutes)
Lovastatin Acid (LA)6.41 ± 0.25[5][6]
Lovastatin (LT)8.89 ± 0.25[5][6]
Lovastatin Methyl Ester (LM)9.73 ± 0.25[5][6]

Note: Retention times are highly dependent on the specific HPLC method and instrumentation used.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Separation of Lovastatin Isomers

  • Column: Symmetry C18, 4.6 x 250 mm, 5 µm particle size.[5][6]

  • Mobile Phase: Prepare a mixture of acetonitrile and water (77:23, v/v). Adjust the pH of the water to 3.0 with phosphoric acid before mixing.[5][6]

  • Flow Rate: Set the flow rate to 0.8 mL/min.[5][6]

  • Column Temperature: Maintain the column temperature at 25°C.

  • Detection: Set the UV detector to 237 nm.[5][6]

  • Injection Volume: Inject 20 µL of the sample.

  • Run Time: Allow the chromatogram to run for at least 12 minutes to ensure all peaks have eluted.

Protocol 2: Sample Preparation from Fermentation Broth

  • Acidification: Acidify the fermentation broth to a pH of approximately 3.0 using 2N ortho-phosphoric acid.

  • Extraction: Extract the acidified broth with an equal volume of ethyl acetate by shaking for 2 hours at 35°C.

  • Separation: Separate the organic (ethyl acetate) layer.

  • Lactonization (if necessary): To convert the hydroxy acid form to the lactone form, the extracted lovastatin can be treated with trifluoroacetic acid.

  • Concentration: Evaporate the ethyl acetate under reduced pressure to concentrate the sample.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Fermentation Broth acidify Acidify to pH 3.0 start->acidify extract Extract with Ethyl Acetate acidify->extract separate Separate Organic Layer extract->separate concentrate Concentrate Extract separate->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute inject Inject Sample reconstitute->inject separate_hplc Chromatographic Separation (C18 Column) inject->separate_hplc detect UV Detection at 238 nm separate_hplc->detect data Data Acquisition and Analysis detect->data

Caption: Experimental workflow for the extraction and HPLC analysis of lovastatin from a fermentation broth.

troubleshooting_logic cluster_mobile_phase Mobile Phase Adjustments cluster_other_params Other Parameter Adjustments cluster_column Column Considerations start Poor Resolution Between This compound and Isomer adjust_organic Adjust Organic Solvent % start->adjust_organic change_solvent Change Organic Solvent (e.g., MeOH to ACN) start->change_solvent adjust_ph Adjust Mobile Phase pH start->adjust_ph change_temp Change Column Temperature start->change_temp change_flow Decrease Flow Rate start->change_flow change_column Use a Different Column Chemistry start->change_column end Resolution Improved adjust_organic->end change_solvent->end adjust_ph->end change_temp->end change_flow->end change_column->end

Caption: Troubleshooting decision tree for improving the resolution of this compound and its isomers.

References

Technical Support Center: Optimizing Cell Culture Conditions for Lovastatin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments with lovastatin.

Frequently Asked Questions (FAQs)

1. What is the difference between the keto (lactone) and hydroxy acid forms of lovastatin for cell culture experiments?

Lovastatin is commercially available as an inactive lactone prodrug (keto form).[1][2][3][4] For cellular activity, this lactone ring must be hydrolyzed to its open, biologically active β-hydroxy acid form.[1][2][3][4][5] While the lactone form is more lipophilic and can enter cells via passive diffusion, the hydroxy acid form is less lipid-soluble and requires active transport.[5][6]

It is crucial to note that some studies suggest the lactone form itself may have biological activities independent of HMG-CoA reductase inhibition, such as inhibiting the proteasome.[2] Therefore, the choice between the two forms depends on the specific research question. For studying the effects of HMG-CoA reductase inhibition, the activated hydroxy acid form is essential.

Activation Protocol for Lovastatin (Lactone to Hydroxy Acid): A common method to activate the lactone form of lovastatin is as follows:

  • Dissolve lovastatin in ethanol.

  • Add NaOH.

  • Heat the solution at 50°C for 2 hours.[7]

2. What are typical working concentrations of lovastatin in cell culture?

The effective concentration of lovastatin can vary significantly depending on the cell line and the experimental endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. Below is a summary of concentrations used in various studies:

Cell LineAssay TypeEffective ConcentrationIC50Reference
HepG2Cholesterol Synthesis Inhibition10 µM (72h, reduced viability)0.05 µM (cholesterol synthesis)[8][9][10]
Human Melanoma CellsCytotoxicity/ApoptosisInduces apoptosisNot specified[11]
Human Endothelial Cells (HUVEC)Cytotoxicity Protection1 µM (pretreatment)Not applicable[12]
Lung Cancer Cell LinesApoptosis/Necrosis10 µM (72h)Not specified[13]
A549 & H358 (Lung Cancer)Cytotoxicity (Lactone form)50 µM (A549), 75 µM (H358)76.7 µM (A549), 45.2 µM (H358)[14]
Breast Cancer Cell LinesCell Growth Inhibition5-20 µMNot specified[15]
Human Fetal Brain CellsInhibition of Cholesterol Synthesis0.01-1000 ng/mlNot specified[16]
Raw 264.7 MacrophagesCholesterol Synthesis InhibitionStarting from 5 µMNot specified[17]
Human Colon Cell Line HT29Apoptosis20-40 µM (48h)Not specified[7]
Human TenocytesViability Reduction0.5-2 µM (1 week)Not specified[18]

3. Which cell lines are commonly used for lovastatin experiments?

A wide variety of cell lines have been used to study the effects of lovastatin, reflecting its broad range of biological activities. The choice of cell line should be guided by the research question. Some commonly used cell lines include:

  • Liver Cancer Cell Lines (e.g., HepG2): To study effects on cholesterol metabolism and as a model for liver cancer.[8][10][19]

  • Melanoma Cell Lines (e.g., A375): To investigate apoptosis-inducing effects.[11]

  • Endothelial Cells (e.g., HUVEC): To study vascular protective effects.[12]

  • Lung Cancer Cell Lines (e.g., A549, H358): To explore anti-cancer properties.[13][14][20]

  • Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231): To investigate effects on cell cycle and apoptosis.[15][21][22]

  • Leukemia Cell Lines (e.g., HL-60, MOLT-4): To study effects on cell cycle progression.[23]

Troubleshooting Guide

Issue 1: Low or No Observed Effect of Lovastatin

  • Question: I am not observing the expected biological effect (e.g., decreased cell proliferation, apoptosis) after treating my cells with lovastatin. What could be the reason?

  • Answer: There are several potential reasons for a lack of lovastatin efficacy:

    • Inactive Form: Ensure that you are using the active, hydroxy acid form of lovastatin if your goal is to inhibit HMG-CoA reductase. The commercially available lactone form needs to be activated.[2][3]

    • Insufficient Concentration: The effective concentration of lovastatin is highly cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your cell line.

    • Inappropriate Time Course: The effects of lovastatin may take time to manifest. Consider extending the treatment duration (e.g., 24, 48, 72 hours).

    • Cell Line Resistance: Some cell lines may be inherently more resistant to lovastatin.

    • Reversal by Serum Components: Components in fetal bovine serum (FBS), such as cholesterol and isoprenoids, can counteract the effects of lovastatin. Consider reducing the serum concentration or using a serum-free medium for a portion of the experiment. The effect of lovastatin can be reversed by the addition of mevalonate, the product of the HMG-CoA reductase reaction.[14][22]

Issue 2: High Cell Death or Cytotoxicity

  • Question: I am observing excessive cell death in my cultures, even at low concentrations of lovastatin. How can I mitigate this?

  • Answer: Unintended cytotoxicity can obscure the specific effects of lovastatin. Here's how to address it:

    • Titrate the Concentration: Perform a toxicity assay (e.g., MTT, WST-1, or trypan blue exclusion) to determine the cytotoxic concentration range for your specific cell line. Choose a concentration that elicits the desired biological effect without causing widespread cell death.

    • Reduce Treatment Duration: Shorten the incubation time with lovastatin.

    • Check for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium is not toxic to the cells. Always include a vehicle control in your experiments.

    • Cell Density: Ensure that you are plating an appropriate number of cells. Sub-confluent or overly confluent cultures can be more susceptible to stress.

Issue 3: Inconsistent or Variable Results

  • Question: My experimental results with lovastatin are not reproducible. What are the potential sources of variability?

  • Answer: Inconsistent results can be frustrating. Consider these factors:

    • Lovastatin Preparation: Prepare fresh stock solutions of activated lovastatin for each experiment, as the hydroxy acid form can be unstable.

    • Cell Culture Conditions: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.

    • Serum Variability: Lot-to-lot variability in FBS can affect experimental outcomes. If possible, use a single lot of serum for a series of experiments.

    • Assay Performance: Ensure that your assays (e.g., viability, western blot) are performed consistently and with appropriate controls.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after lovastatin treatment.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • Lovastatin (activated hydroxy acid form)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a range of lovastatin concentrations. Include a vehicle-only control.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis for HMG-CoA Reductase Pathway Proteins

This protocol can be used to assess changes in protein expression in response to lovastatin treatment.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • Lovastatin (activated hydroxy acid form)

    • 6-well or 10 cm cell culture dishes

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-HMGCR, anti-p-ERK, anti-total-ERK, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and treat with lovastatin as described for the viability assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

HMG_CoA_Reductase_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol HMG-CoA Reductase HMG-CoA Reductase Lovastatin (Hydroxy Acid) Lovastatin (Hydroxy Acid) Lovastatin (Hydroxy Acid)->HMG-CoA Reductase Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Activate Lovastatin Activate Lovastatin Dose-Response Treatment Dose-Response Treatment Activate Lovastatin->Dose-Response Treatment Cell Seeding Cell Seeding Cell Seeding->Dose-Response Treatment Time-Course Treatment Time-Course Treatment Dose-Response Treatment->Time-Course Treatment Viability Assay (MTT) Viability Assay (MTT) Time-Course Treatment->Viability Assay (MTT) Apoptosis Assay Apoptosis Assay Time-Course Treatment->Apoptosis Assay Western Blot Western Blot Time-Course Treatment->Western Blot Data Analysis Data Analysis Viability Assay (MTT)->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis

References

Technical Support Center: Minimizing Interference in Keto Lovastatin Analytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical quantification of the keto (lactone) form of lovastatin.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical quantification of keto lovastatin.

Problem Potential Cause Recommended Solution
Poor peak shape or splitting Co-elution of lovastatin with its hydroxy acid form or other impurities.Optimize the mobile phase composition and gradient to improve separation. A C18 column is commonly used.[1][2] Consider adjusting the pH of the mobile phase; a lower pH (e.g., 3.0) can help maintain lovastatin in its lactone form.[1][2]
Sample overload.Reduce the injection volume or dilute the sample.
Inconsistent or low recovery Inefficient extraction from the sample matrix.For liquid samples like plasma, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup and concentration.[3][4] For solid samples, ethyl acetate is an effective extraction solvent for the lactone form.[5]
Inter-conversion of the lactone form to the hydroxy acid form during sample preparation.Avoid high pH conditions and elevated temperatures. If possible, work at a neutral or slightly acidic pH and keep samples cool.[6] The addition of formic acid to plasma samples can help prevent this inter-conversion.[3]
High background or matrix effects in LC-MS Insufficient sample cleanup, leading to ion suppression or enhancement.Incorporate a robust sample preparation method like SPE.[3] Use a stable isotope-labeled internal standard (e.g., lovastatin-d3) to compensate for matrix effects.[3]
Co-eluting matrix components.Optimize chromatographic separation to ensure the analyte elutes in a clean region of the chromatogram.
Drifting retention times Changes in mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.
Column degradation.Use a guard column and ensure the mobile phase is compatible with the column chemistry.
Quantification of lovastatin is higher than expected Co-eluting impurities with similar UV absorbance or mass fragmentation patterns.For HPLC-UV, check for impurities by running a blank matrix and comparing chromatograms. In fermentation broths, intermediates of lovastatin biosynthesis can interfere.[7] For LC-MS, use multiple reaction monitoring (MRM) with specific transitions to improve selectivity.[3]
Inaccurate standard preparation.Prepare fresh calibration standards and verify their concentration.

Frequently Asked Questions (FAQs)

1. What is the most significant source of interference in this compound quantification?

The inter-conversion between the keto (lactone) form and its active hydroxy acid metabolite is a primary challenge.[3][8] This equilibrium is sensitive to pH, temperature, and solvent composition.[1][2][6]

2. How can I prevent the conversion of the keto (lactone) form to the hydroxy acid form during sample processing?

To maintain the stability of the lactone form, it is recommended to work at a neutral or slightly acidic pH and at lower temperatures (e.g., 4°C).[6] For plasma samples, adding a small amount of formic acid (e.g., 3% v/v) can help stabilize the lactone form.[3]

3. What are the best practices for sample preparation to minimize matrix effects in LC-MS analysis?

Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex matrices like plasma and reducing matrix effects.[3] The use of a stable isotope-labeled internal standard, such as lovastatin-d3, is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects.[3]

4. Can I use a UV detector for lovastatin quantification, and what are the potential interferences?

Yes, HPLC with UV detection at around 238 nm is a common method for lovastatin quantification.[9][10] However, it is less selective than mass spectrometry. Interferences can arise from structurally related impurities or degradation products that have similar UV absorbance.[7][8] In complex samples like fermentation broths, other fungal metabolites may also interfere.[7][11]

5. How does the choice of solvent affect the stability of this compound?

The presence of methanol in acidic conditions can lead to the formation of the methyl ester of lovastatin acid, creating an additional source of analytical error.[1][2] When possible, it is advisable to avoid using methanol in acidic sample preparation steps.[1]

Quantitative Data Summary

Table 1: Method Validation Parameters for Lovastatin Quantification

Analytical MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
HPLC-UV[10]Human Plasma1 - 100188.61 ± 7.0010.45 ± 6.888.68 ± 5.13
LC-MS/MS[3]Human Plasma0.121 - 35.6370.122Not Reported< 11.38< 8.62
LC-MS/MS[12]Human Plasma0.1 - 100 nM0.1 nM~70< 13.32Not Reported
LC-MS/MS[13]Dietary SupplementNot Specified2.20 - 21.84 µg/kg89.1 - 114.0< 6.8< 8.1

Experimental Protocols

1. LC-MS/MS Method for Lovastatin in Human Plasma [3]

  • Sample Preparation (Solid-Phase Extraction):

    • To 500 µL of plasma, add 50 µL of 3% formic acid and the internal standard (lovastatin-d3).

    • Vortex and load onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with appropriate solvents.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Luna C18 (2) 100A (100 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 2 mM ammonium acetate buffer (pH 3.6) in a ratio of 90:10 (v/v).

    • Flow Rate: Not specified, but a run time of 4.5 minutes was achieved.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Lovastatin: m/z 422.1 → 285.4

      • Lovastatin-d3 (IS): m/z 425.4 → 285.4

2. HPLC-UV Method for Lovastatin in Human Plasma [10]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add the internal standard (atorvastatin).

    • Perform liquid-liquid extraction with an appropriate organic solvent.

    • Separate the organic layer and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18.

    • Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 7) and acetonitrile (44.5:55.5, v/v).

    • Flow Rate: Not specified, but the total run time was 6 minutes.

    • Detection: UV at 238 nm.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_acid_is Add Formic Acid & IS plasma->add_acid_is spe Solid-Phase Extraction (SPE) add_acid_is->spe elute Elution spe->elute dry_reconstitute Dry & Reconstitute elute->dry_reconstitute hplc HPLC Separation dry_reconstitute->hplc Inject ms Mass Spectrometry (MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for LC-MS/MS quantification of lovastatin.

troubleshooting_logic start Inaccurate Quantification check_conversion Check for Lactone-Acid Inter-conversion start->check_conversion adjust_ph_temp Adjust pH (acidic) & Lower Temperature check_conversion->adjust_ph_temp Yes check_matrix Evaluate Matrix Effects (LC-MS) check_conversion->check_matrix No adjust_ph_temp->check_matrix improve_cleanup Improve Sample Cleanup (SPE) Use Isotope-Labeled IS check_matrix->improve_cleanup Yes check_impurities Check for Co-eluting Impurities check_matrix->check_impurities No improve_cleanup->check_impurities optimize_hplc Optimize HPLC Separation check_impurities->optimize_hplc Yes end Accurate Quantification check_impurities->end No optimize_hplc->end

Caption: Troubleshooting logic for lovastatin quantification.

References

Technical Support Center: Keto-Lovastatin Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purity assessment of keto-lovastatin.

Frequently Asked Questions (FAQs)

Q1: What is keto-lovastatin and why is its purity assessment important?

Keto-lovastatin, also known as Monacolin X, is a structurally related impurity of lovastatin, a widely used cholesterol-lowering drug.[1][2] As with any active pharmaceutical ingredient (API), the purity of lovastatin is critical for its safety and efficacy. Regulatory agencies require stringent control of impurities. Therefore, accurately assessing the purity of keto-lovastatin as a reference standard and quantifying it as an impurity in lovastatin samples is essential for quality control and regulatory compliance.

Q2: What are the common analytical techniques used for keto-lovastatin purity assessment?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and widely accepted method for the purity assessment of keto-lovastatin and other lovastatin-related impurities.[3][4][5] The typical detection wavelength is around 238 nm, as both lovastatin and keto-lovastatin share a similar chromophore and exhibit maximum absorbance at this wavelength.[1][2] Other techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for the identification and structural elucidation of impurities.[1][2]

Q3: What are the potential sources of keto-lovastatin as an impurity?

Keto-lovastatin can be present as an impurity in lovastatin due to:

  • Fermentation Process: Lovastatin is often produced through fermentation using microorganisms like Aspergillus terreus. Variations in the fermentation conditions or the microbial strain can lead to the formation of related impurities, including keto-lovastatin.[2]

  • Degradation: Lovastatin can degrade under certain conditions to form keto-lovastatin. Forced degradation studies have shown that lovastatin is susceptible to degradation under acidic, basic, and oxidative stress, which can potentially lead to the formation of various impurities.[3][5][6]

Troubleshooting Guide

HPLC Analysis Issues

Q4: I am observing peak tailing for the keto-lovastatin peak in my HPLC chromatogram. What could be the cause and how can I resolve it?

Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte, causing tailing.

    • Solution: Try reducing the mobile phase pH to suppress the ionization of silanol groups. Adding a competitive base to the mobile phase can also help. Alternatively, using a column with end-capping or a base-deactivated stationary phase is recommended.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination: Accumulation of contaminants on the column can affect peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the guard column or the analytical column may need to be replaced.

Q5: I am facing issues with the resolution between keto-lovastatin and other lovastatin impurities. What steps can I take to improve separation?

Poor resolution between closely eluting peaks is a common challenge. Consider the following adjustments to your HPLC method:

  • Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • pH: Adjusting the pH of the mobile phase can alter the retention times of ionizable compounds and improve separation.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can provide better separation of complex mixtures of impurities.

  • Column Chemistry:

    • Stationary Phase: Try a different column with a different stationary phase (e.g., C8, phenyl) or a column with a different particle size or length.

    • Column Temperature: Optimizing the column temperature can influence selectivity and improve resolution.

Q6: My keto-lovastatin reference standard appears to be degrading over time, leading to inconsistent results. How can I ensure its stability?

Keto-lovastatin, like lovastatin, can be susceptible to degradation. Proper storage and handling are crucial:

  • Storage Conditions: Store the reference standard at the recommended temperature, typically 2-8°C, and protect it from light and moisture.[5]

  • Solution Stability: Prepare fresh solutions for analysis whenever possible. If solutions need to be stored, keep them refrigerated and protected from light. Perform a solution stability study to determine the maximum allowable storage time before significant degradation occurs.

  • pH of the Solvent: Lovastatin is known to be unstable in alkaline and strongly acidic conditions.[6] Ensure the solvent used for preparing the standard solution has a neutral or slightly acidic pH.

Experimental Protocols & Data

Representative Stability-Indicating HPLC Method for Lovastatin and Its Impurities

This protocol is a synthesized example based on published methods for the analysis of lovastatin and its impurities.[3][7]

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in water; B: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 238 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Summary of Forced Degradation Studies of Lovastatin

The following table summarizes the typical degradation behavior of lovastatin under various stress conditions, which is essential for developing a stability-indicating method that can separate the main drug from its potential degradation products, including keto-lovastatin.

Stress Condition Reagents and Duration Observed Degradation of Lovastatin Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 2 hoursSignificant degradationLovastatin hydroxy acid, other related substances
Base Hydrolysis 0.1 M NaOH at room temperature for 30 minutesVery rapid and extensive degradationLovastatin hydroxy acid and other degradation products
Oxidative 3% H₂O₂ at room temperature for 24 hoursModerate degradationOxidized derivatives
Thermal 105°C for 24 hoursMinor degradationIsomeric and other related impurities
Photolytic UV light (254 nm) for 7 daysMinor degradationPhotodegradation products

Note: The extent of degradation can vary depending on the exact experimental conditions.

Visualizations

Experimental Workflow for Keto-Lovastatin Purity Assessment

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_standard Prepare Keto-Lovastatin Reference Standard Solution hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solution (e.g., Lovastatin API) prep_sample->hplc_system injection Inject Standard and Sample Solutions hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram peak_integration Peak Integration and Identification chromatogram->peak_integration purity_calc Calculate Purity / Impurity Content (e.g., % Area Normalization) peak_integration->purity_calc report Generate Certificate of Analysis or Research Report purity_calc->report

Caption: Workflow for HPLC-based purity assessment of keto-lovastatin.

Potential Degradation Pathways of Lovastatin

G cluster_degradation Degradation Pathways lovastatin Lovastatin acid_hydrolysis Acid Hydrolysis (e.g., HCl) lovastatin->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., NaOH) lovastatin->base_hydrolysis oxidation Oxidation (e.g., H2O2) lovastatin->oxidation lovastatin_acid Lovastatin Hydroxy Acid acid_hydrolysis->lovastatin_acid other_impurities Other Degradation Products acid_hydrolysis->other_impurities base_hydrolysis->lovastatin_acid base_hydrolysis->other_impurities keto_lovastatin Keto-Lovastatin (Monacolin X) oxidation->keto_lovastatin oxidation->other_impurities

Caption: Simplified potential degradation pathways of lovastatin.

References

Technical Support Center: Enhancing the Antibacterial Efficacy of Ketolovastatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antibacterial efficacy of ketolovastatin.

Frequently Asked Questions (FAQs)

Q1: What is the postulated mechanism of antibacterial action for statins like ketolovastatin?

A1: The primary mechanism of action for statins is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme crucial for the synthesis of mevalonate.[1] In bacteria, this can disrupt processes that rely on isoprenoid precursors, which are downstream products of the mevalonate pathway. It is also postulated that statins may interfere with bacterial cell membrane integrity and biofilm formation.[2][3]

Q2: Why am I observing lower than expected antibacterial activity with my ketolovastatin sample?

A2: Several factors could contribute to lower than expected activity. Lovastatin, and by extension ketolovastatin, is a prodrug that needs to be activated to its hydroxy acid form to inhibit HMG-CoA reductase.[2] Ensure your experimental conditions (e.g., pH, presence of certain enzymes) facilitate this conversion. Additionally, the presence of cholesterol in the culture medium can nullify the antibacterial effect of some statins.[2]

Q3: Can the antibacterial efficacy of ketolovastatin be enhanced by combining it with other compounds?

A3: Yes, combinatorial therapies are a promising approach.[3] Synergistic effects have been observed when statins are combined with conventional antibiotics and other compounds.[3] For example, a combination of lovastatin and resveratrol has shown an additive effect against S. aureus and P. aeruginosa.

Q4: What are the benefits of using a nanoparticle delivery system for ketolovastatin?

A4: Nanoparticle-based delivery systems can significantly enhance the antibacterial efficacy of drugs like ketolovastatin.[2][4][5] These systems can improve drug solubility, protect the drug from degradation, and facilitate targeted delivery to bacterial cells, potentially leading to a lower minimum inhibitory concentration (MIC).[2][4][5]

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Potential Cause Troubleshooting Step
Inconsistent inoculum density.Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment.
Ketolovastatin precipitation in media.Prepare fresh stock solutions and visually inspect for any precipitation before use. Consider using a solvent like DMSO for the initial stock, ensuring the final concentration in the assay is not inhibitory to the bacteria.
Incomplete activation of the prodrug.Pre-incubate the ketolovastatin in the assay medium for a period before adding the bacterial inoculum to allow for conversion to the active form.
Contamination of culture media.Use aseptic techniques and include a negative control (broth only) to check for contamination.[6]
Issue 2: Lack of Synergy in Checkerboard Assays
Potential Cause Troubleshooting Step
Inappropriate concentration ranges.The concentration ranges for both ketolovastatin and the synergistic agent should bracket their individual MICs.
Antagonistic interaction.Not all drug combinations are synergistic; some may be additive or even antagonistic.[7]
Incorrect calculation of the Fractional Inhibitory Concentration Index (FICI).Double-check the calculations for the FICI. A FICI of ≤ 0.5 is generally considered synergistic.[7][8]
Experimental error in pipetting.Use calibrated pipettes and be meticulous with serial dilutions to ensure accurate final concentrations.
Issue 3: Poor Encapsulation Efficiency in Nanoparticle Formulation

| Potential Cause | Troubleshooting Step | | Improper selection of lipids and surfactants. | The choice of lipids and surfactants is critical for successful encapsulation. Refer to literature for lipid-based carrier systems suitable for lovastatin.[2][4][5] | | Suboptimal homogenization or sonication parameters. | Optimize the speed and duration of homogenization and the power and time of sonication to achieve the desired particle size and encapsulation efficiency. | | Drug degradation during formulation. | Protect the formulation from light and heat, as these can degrade lovastatin. |

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) of Lovastatin against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli>256[3]
Pseudomonas aeruginosa>256[3]
Enterococcus faecalisSignificant activity observed

Note: This data is for lovastatin and should be used as a reference for ketolovastatin experiments.

Table 2: Example Fractional Inhibitory Concentration Index (FICI) for Lovastatin in Combination with Resveratrol

Bacterial StrainLovastatin MIC (µg/mL)Resveratrol MIC (µg/mL)FICIInterpretation
Staphylococcus aureus--Additive EffectAdditive
Pseudomonas aeruginosa--Additive EffectAdditive

Note: Specific FICI values were not available in the search results. The interpretation is based on the qualitative description found in the literature. Researchers should perform checkerboard assays to determine specific FICI values for their experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare Ketolovastatin Stock Solution: Dissolve ketolovastatin in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the ketolovastatin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[6][9]

  • Prepare Bacterial Inoculum: Culture the test bacterium overnight and then dilute the culture in CAMHB to a turbidity equivalent to a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

  • Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the ketolovastatin dilutions.

  • Controls: Include a positive control (wells with bacteria and broth, but no drug) and a negative control (wells with broth only).[6]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[6]

  • Determine MIC: The MIC is the lowest concentration of ketolovastatin that completely inhibits visible bacterial growth.[6]

Protocol 2: Checkerboard Synergy Assay
  • Determine MICs: First, determine the MIC of ketolovastatin and the synergistic agent individually as described in Protocol 1.

  • Prepare Drug Dilutions: In a 96-well plate, prepare serial dilutions of ketolovastatin along the x-axis and the synergistic agent along the y-axis in CAMHB.[9]

  • Inoculate the Plate: Inoculate each well with the standardized bacterial suspension as in the MIC protocol.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Read Results: After incubation, determine the MIC of each drug in combination from the wells showing no visible growth.

  • Calculate FICI: Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI using the following formulas:[8]

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret Results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism[8]

Protocol 3: Synthesis of Ketolovastatin-Loaded Nanostructured Lipid Carriers (NLCs)
  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Melt a solid lipid (e.g., Precirol ATO 5) and add a liquid lipid (e.g., oleic acid) and ketolovastatin. Heat to ~70°C.

    • Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed for a few minutes to form a coarse emulsion.

  • Sonication: Subject the coarse emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.

  • Characterization:

    • Particle Size and Zeta Potential: Use dynamic light scattering (DLS).

    • Encapsulation Efficiency: Separate the unencapsulated drug from the NLCs by ultracentrifugation and quantify the drug in the supernatant using a suitable analytical method like HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_synergy Synergy Testing cluster_nano Nanoparticle Formulation prep_keto Prepare Ketolovastatin Stock Solution mic_dilution Serial Dilutions in 96-Well Plate prep_keto->mic_dilution checker_setup Setup Checkerboard Dilutions prep_keto->checker_setup nano_prep Prepare Lipid and Aqueous Phases prep_keto->nano_prep prep_agent Prepare Synergistic Agent Stock prep_agent->checker_setup prep_inoculum Prepare Bacterial Inoculum mic_inoculate Inoculate Plate prep_inoculum->mic_inoculate checker_inoculate Inoculate Plate prep_inoculum->checker_inoculate mic_dilution->mic_inoculate mic_incubate Incubate Plate mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read mic_read->checker_setup checker_setup->checker_inoculate checker_incubate Incubate Plate checker_inoculate->checker_incubate checker_read Read Combination MICs checker_incubate->checker_read calc_fici Calculate FICI checker_read->calc_fici nano_emulsify Emulsification nano_prep->nano_emulsify nano_sonicate Sonication nano_emulsify->nano_sonicate nano_cool Cooling & Formation nano_sonicate->nano_cool nano_char Characterization nano_cool->nano_char signaling_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate isoprenoids Isoprenoid Precursors mevalonate->isoprenoids bacterial_processes Essential Bacterial Processes (e.g., Cell Membrane Synthesis) isoprenoids->bacterial_processes ketolovastatin Ketolovastatin (Active Form) ketolovastatin->hmgcr Inhibits hmgcr->mevalonate Catalyzes troubleshooting_logic start Low Antibacterial Efficacy Observed check_mic Review MIC Protocol start->check_mic check_synergy Consider Synergistic Combinations start->check_synergy check_delivery Explore Nanoparticle Delivery start->check_delivery optimize_mic Optimize Inoculum, Solvent, and Activation Time check_mic->optimize_mic perform_checkerboard Perform Checkerboard Assay check_synergy->perform_checkerboard formulate_nano Formulate and Characterize Nanoparticles check_delivery->formulate_nano end Enhanced Efficacy optimize_mic->end perform_checkerboard->end formulate_nano->end

References

Technical Support Center: Refining Extraction Protocols for Lovastatin and its Analogs from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of lovastatin and its related compounds, such as Keto lovastatin (Monacolin X), from natural fungal sources.

Troubleshooting Guides

This section addresses common problems encountered during the extraction and purification of lovastatin.

Issue 1: Low Yield of Lovastatin in the Crude Extract

Question: We are experiencing a significantly lower than expected yield of lovastatin after solvent extraction from our fungal biomass (Aspergillus terreus / Monascus purpureus). What are the potential causes and how can we troubleshoot this?

Answer:

Low lovastatin yield can stem from several factors throughout the fermentation and extraction process. Here is a step-by-step guide to diagnose and resolve the issue:

Potential Causes & Troubleshooting Steps:

  • Incomplete Cell Lysis: Lovastatin is primarily located intracellularly. Inefficient disruption of the fungal mycelia will result in poor extraction.

    • Recommendation: Before solvent extraction, ensure thorough cell disruption. Methods like ultrasonication of the fermentation broth or grinding the dried mycelia into a fine powder can significantly improve yields. For instance, ultrasonication of Monascus purpureus broth for 20 minutes at 20 kHz has been shown to be effective.[1]

  • Suboptimal Solvent Selection: The choice of extraction solvent is critical and its effectiveness can vary depending on the fungal species and the form of lovastatin being targeted (lactone vs. hydroxy acid).

    • Recommendation: While ethyl acetate is a commonly used solvent, others like acetonitrile and methanol have shown high efficiency.[2] It is advisable to perform a small-scale solvent screening to determine the optimal solvent for your specific fungal strain and fermentation conditions. For solid-state fermentation of Aspergillus terreus, methanol has been used effectively.[3]

  • Incorrect pH of the Extraction Mixture: The pH of the fermentation broth or the extraction solvent mixture plays a crucial role in the recovery of lovastatin. Lovastatin is more stable and extractable in its lactone form, which is favored under acidic conditions.

    • Recommendation: Adjust the pH of the fermentation broth to an acidic range (pH 3.0) using acids like hydrochloric acid or ortho-phosphoric acid before extraction.[4][5] This converts the hydroxy acid form of lovastatin to the more stable and extractable lactone form.

  • Inadequate Extraction Time and Temperature: The duration and temperature of the extraction process can impact the efficiency.

    • Recommendation: Ensure sufficient extraction time with adequate agitation. Typically, shaking at 180-220 rpm for 2 hours is recommended.[3][4] While slightly elevated temperatures (e.g., 35°C) can enhance extraction, be cautious of excessive heat which can lead to degradation.[6] Lovastatin is generally stable at temperatures between 20-40°C.[7]

  • Degradation of Lovastatin: Lovastatin, particularly in its hydroxy acid form, can be unstable.

    • Recommendation: Process the harvested biomass promptly. If storage is necessary, do so at low temperatures. During extraction, avoid prolonged exposure to high temperatures or extreme pH values.

Issue 2: Poor Purity of the Extracted Lovastatin

Question: Our crude extract shows a high concentration of impurities, including this compound (Monacolin X), making downstream purification challenging. How can we improve the purity of our initial extract?

Answer:

The presence of impurities is a common challenge in the extraction of natural products. This compound is a known impurity in lovastatin production.[8] Here are some strategies to enhance the purity of your extract:

Potential Causes & Troubleshooting Steps:

  • Co-extraction of Structurally Similar Compounds: Many fungal secondary metabolites have similar polarities and may be co-extracted with lovastatin.

    • Recommendation: Optimize your solvent system. A solvent with higher selectivity for lovastatin can reduce the co-extraction of impurities. Supercritical fluid extraction (SFE) with CO2 has been shown to yield extracts with higher purity compared to conventional solvent extraction.[2]

  • Presence of Fermentation Byproducts: The fermentation broth contains various media components and other fungal metabolites that can contaminate the extract.

    • Recommendation: A pre-extraction wash of the biomass with a non-polar solvent like n-hexane can help remove some of the non-polar impurities before extracting the lovastatin with a more polar solvent.

  • Carryover of Mycotoxins: Some fungal strains, particularly Monascus species, can produce mycotoxins like citrinin along with lovastatin.

    • Recommendation: Optimize fermentation conditions to minimize mycotoxin production. If present, specific purification steps, such as column chromatography with a tailored solvent gradient, may be necessary to separate citrinin from lovastatin.

Issue 3: Difficulties in Purifying Lovastatin from the Crude Extract

Question: We are facing challenges in purifying lovastatin to a high degree using column chromatography. What are the common pitfalls and how can we optimize our purification protocol?

Answer:

Column chromatography is a standard method for lovastatin purification, but its success depends on several factors.

Potential Causes & Troubleshooting Steps:

  • Inappropriate Stationary Phase: The choice of adsorbent is crucial for effective separation.

    • Recommendation: Silica gel (60-120 mesh) is a commonly used and effective stationary phase for lovastatin purification.[6][9]

  • Suboptimal Mobile Phase: An improperly selected solvent system will result in poor separation of lovastatin from impurities.

    • Recommendation: A gradient elution is often more effective than an isocratic one. A common approach is to start with a non-polar solvent like benzene or n-hexane and gradually increase the polarity by adding solvents like ethyl acetate or acetonitrile.[6][9] For example, a gradient of benzene and acetonitrile can be used to effectively separate lovastatin.[6]

  • Column Overloading: Loading too much crude extract onto the column will lead to broad, overlapping peaks and poor separation.

    • Recommendation: Determine the loading capacity of your column for your specific extract. It is often better to perform multiple smaller purification runs than a single overloaded one.

  • Presence of this compound and Other Impurities: this compound (Monacolin X) is a common impurity that can be difficult to separate due to its structural similarity to lovastatin.

    • Recommendation: A fine-tuned gradient elution during column chromatography is essential. Fractions should be collected and analyzed by a sensitive method like HPLC to identify those containing pure lovastatin.[6] Recrystallization of the lovastatin-rich fractions can further enhance purity.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the lactone and hydroxy acid forms of lovastatin, and why is it important for extraction?

A1: Lovastatin exists in two forms: an inactive lactone form and a biologically active β-hydroxy acid form. During fermentation, lovastatin is primarily produced in the hydroxy acid form. However, the lactone form is more stable and generally more soluble in organic solvents used for extraction. Therefore, it is a common practice to acidify the fermentation broth (to around pH 3.0) before extraction to convert the hydroxy acid form to the lactone form, which improves extraction efficiency and stability of the molecule.[4][5]

Q2: Which analytical method is best for quantifying this compound in my samples?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying lovastatin and its impurities like this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and an acidified aqueous solution (e.g., with phosphoric acid or acetic acid).[3][9] Detection is usually performed at around 238 nm.[3][4]

Q3: My HPLC chromatogram for lovastatin shows peak tailing/splitting. What could be the cause?

A3: Peak tailing or splitting in HPLC can be caused by several factors:

  • Peak Tailing: This is often due to secondary interactions between the analyte and the stationary phase, or issues with the column itself (e.g., a blocked frit). Using a lower pH mobile phase can help deactivate residual silanols on the column that may cause tailing.

  • Peak Splitting: This may indicate two co-eluting compounds. Reducing the injection volume can help determine if this is the case. It can also be caused by a mismatch between the sample solvent and the mobile phase, or a partially blocked column frit.[10]

Q4: Can I use spectrophotometry for a quick estimation of lovastatin concentration?

A4: While UV-Vis spectrophotometry at around 238 nm can be used for a rapid estimation of lovastatin concentration, it is not as specific as HPLC.[4] Other compounds in the crude extract may also absorb at this wavelength, leading to an overestimation of the lovastatin content. Therefore, HPLC is the recommended method for accurate quantification.

Data Presentation

Table 1: Comparison of Solvents for Lovastatin Extraction

SolventFungal SourceFermentation TypeRelative Extraction EfficiencyReference
Acetonitrile Aspergillus terreusSolid-StateHigh[2]
Methanol Aspergillus terreusSolid-StateHigh[3]
Ethyl Acetate Monascus purpureusSubmergedModerate to High[1][6]
Butanol Aspergillus terreusSolid-StateModerate
Chloroform Monascus purpureusSubmergedLow to Moderate[6]

Table 2: Influence of pH on Lovastatin Extraction

pHEffect on Lovastatin FormImpact on ExtractionRecommendationReference
Acidic (e.g., 3.0) Favors lactone formIncreases stability and extraction efficiency with organic solvents.Recommended for optimal extraction.[4][5]
Neutral to Alkaline Favors hydroxy acid formLess stable, lower extraction efficiency with many organic solvents.Generally not recommended for initial extraction.[11]

Experimental Protocols

Protocol 1: Solvent Extraction of Lovastatin from Fungal Biomass

This protocol provides a general procedure for extracting lovastatin from fungal biomass (e.g., Aspergillus terreus or Monascus purpureus).

Materials:

  • Fermented fungal biomass (dried and powdered, or fermentation broth)

  • Hydrochloric acid (HCl) or Ortho-phosphoric acid (for pH adjustment)

  • Extraction solvent (e.g., ethyl acetate, acetonitrile, or methanol)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Shaker

Procedure:

  • pH Adjustment: If starting with the fermentation broth, adjust the pH to 3.0 with HCl or ortho-phosphoric acid. This will facilitate the conversion of lovastatin to its lactone form.

  • Cell Disruption (if necessary): If using whole broth, sonicate the acidified broth for approximately 20 minutes to disrupt the fungal cells. If using dried biomass, ensure it is finely powdered.

  • Solvent Extraction: Add an equal volume of the chosen extraction solvent to the acidified broth or powdered biomass.

  • Incubation: Place the mixture on a rotary shaker and agitate at 180-220 rpm for 2 hours at a controlled temperature (e.g., 35°C).[3][4][6]

  • Phase Separation:

    • For liquid-liquid extraction, transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.

    • For solid-liquid extraction, centrifuge the mixture to pellet the biomass and decant the solvent.

  • Drying: Dry the collected organic extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the dried extract using a rotary evaporator under reduced pressure to obtain the crude lovastatin extract.

Protocol 2: Purification of Lovastatin by Silica Gel Column Chromatography

This protocol outlines a method for purifying lovastatin from a crude extract.

Materials:

  • Crude lovastatin extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, benzene, acetonitrile)

  • Collection tubes

  • TLC plates and developing chamber

  • HPLC for fraction analysis

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pack it into the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude lovastatin extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane or benzene). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetonitrile) in a stepwise or continuous gradient. A common gradient is to start with benzene and gradually increase the concentration of acetonitrile.[6][9]

  • Fraction Collection: Collect the eluate in small fractions.

  • Fraction Analysis: Analyze the collected fractions for the presence of lovastatin using Thin Layer Chromatography (TLC) and/or HPLC.

  • Pooling and Concentration: Pool the fractions that contain pure lovastatin and concentrate them using a rotary evaporator to obtain the purified compound.

  • Recrystallization (Optional): For further purification, the lovastatin can be recrystallized from a suitable solvent.

Mandatory Visualizations

Lovastatin_Biosynthesis Lovastatin Biosynthetic Pathway in Aspergillus terreus cluster_main_pathway Main Polyketide Chain Synthesis cluster_side_chain Side Chain Synthesis cluster_final_steps Final Assembly and Modification Acetyl_CoA Acetyl-CoA LovB_LovC LovB (LNKS) + LovC (Enoyl Reductase) Acetyl_CoA->LovB_LovC LovF LovF (LDKS) Acetyl_CoA->LovF Malonyl_CoA Malonyl-CoA Malonyl_CoA->LovB_LovC Malonyl_CoA->LovF Nonaketide Dihydromonacolin L Acid Monacolin_L_Acid Monacolin L Acid Nonaketide->Monacolin_L_Acid LovA LovA (P450 Monooxygenase) Monacolin_L_Acid->LovA Monacolin_J_Acid Monacolin J Acid LovD LovD (Acyltransferase) Monacolin_J_Acid->LovD Lovastatin_Acid Lovastatin (Hydroxy Acid Form) Spontaneous_Lactonization Spontaneous/ Enzymatic Lactonization Lovastatin_Acid->Spontaneous_Lactonization Lovastatin_Lactone Lovastatin (Lactone Form) Diketoide α-S-methylbutyryl-S-MMP Diketoide->LovD LovB_LovC->Nonaketide LovA->Monacolin_J_Acid LovF->Diketoide LovD->Lovastatin_Acid Spontaneous_Lactonization->Lovastatin_Lactone

Caption: Lovastatin biosynthetic pathway in Aspergillus terreus.

Extraction_Workflow General Workflow for Lovastatin Extraction and Purification cluster_upstream Upstream Processing cluster_downstream Downstream Processing Fermentation Fungal Fermentation (e.g., A. terreus, M. purpureus) Harvesting Harvesting of Biomass/ Fermentation Broth Fermentation->Harvesting pH_Adjustment pH Adjustment to ~3.0 Harvesting->pH_Adjustment Extraction Solvent Extraction (e.g., Ethyl Acetate, Acetonitrile) pH_Adjustment->Extraction Concentration Concentration of Crude Extract (Rotary Evaporation) Extraction->Concentration Purification Purification by Column Chromatography Concentration->Purification Analysis Analysis and Quantification (HPLC, TLC) Purification->Analysis Pure_Lovastatin Pure Lovastatin Analysis->Pure_Lovastatin

Caption: General workflow for lovastatin extraction and purification.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Keto-Lovastatin and Lovastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivities of lovastatin and its derivative, keto-lovastatin. While extensive research has elucidated the mechanisms of action and biological effects of lovastatin, a potent inhibitor of HMG-CoA reductase, comprehensive data on the bioactivity of keto-lovastatin remains limited. This document summarizes the available quantitative data for lovastatin, outlines key experimental protocols for assessing bioactivity, and visualizes the relevant signaling pathways.

Quantitative Bioactivity Data

The following table summarizes the key quantitative parameters of lovastatin's inhibitory activity against HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Keto-lovastatin is primarily known as an impurity found in lovastatin preparations, and to date, its HMG-CoA reductase inhibitory activity has not been quantitatively reported in peer-reviewed literature.

CompoundParameterValueAssay Conditions
LovastatinIC503.4 nMCell-free assay
LovastatinIC500.05 µMInhibition of cholesterol synthesis in HepG2 cells
Lovastatin (hydroxy acid form)Ki0.6 nMCompetitive inhibition of HMG-CoA reductase
Lovastatin (lactone form)IC501457.07 ng/mLCell-free in vitro assay
Lovastatin (hydroxy acid form)IC5074.09 ng/mLCell-free in vitro assay

Experimental Protocols

A fundamental assay for evaluating the bioactivity of statins is the in vitro HMG-CoA reductase inhibition assay. This assay directly measures the enzymatic activity of HMG-CoA reductase in the presence of an inhibitor.

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol is adapted from commercially available kits and published research methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., keto-lovastatin, lovastatin) against HMG-CoA reductase.

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)

  • Test compounds (keto-lovastatin, lovastatin) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., pravastatin)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, NADPH, and test compounds in the assay buffer. A typical final concentration for NADPH is 400 µM and for HMG-CoA is 400 µM.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (to generate a dose-response curve) or solvent control.

    • NADPH solution.

  • Enzyme Addition: Initiate the enzymatic reaction by adding the HMG-CoA reductase enzyme solution to each well.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Measure the decrease in absorbance at 340 nm over time (e.g., every 20 seconds for up to 15 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis:

    • Calculate the rate of NADPH consumption for each concentration of the test compound.

    • Normalize the rates relative to the solvent control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Lovastatin exerts its biological effects not only through the direct inhibition of cholesterol synthesis but also by modulating various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing HMG-CoA reductase inhibition.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids (Farnesyl-PP, Geranylgeranyl-PP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Lovastatin Lovastatin Lovastatin->HMGCR Inhibition HMGCR->Mevalonate

Cholesterol Biosynthesis Pathway Inhibition by Lovastatin.

Lovastatin_Signaling_Pathway cluster_0 Mevalonate Pathway cluster_1 Downstream Signaling Lovastatin Lovastatin HMGCR HMG-CoA Reductase Lovastatin->HMGCR Inhibition Mevalonate Mevalonate Isoprenoids Isoprenoid synthesis (FPP, GGPP) Mevalonate->Isoprenoids Ras Ras Isoprenoids->Ras Prenylation Rho Rho Isoprenoids->Rho Prenylation ERK ERK Ras->ERK Proliferation Cell Proliferation Rho->Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition

Lovastatin's Impact on Downstream Signaling Pathways.

Experimental_Workflow Start Start: Prepare Reagents Setup Set up reactions in 96-well plate (Buffer, NADPH, Inhibitor) Start->Setup Initiate Initiate reaction with HMG-CoA Reductase & HMG-CoA Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End: Determine Inhibitory Potency Analyze->End

Workflow for HMG-CoA Reductase Inhibition Assay.

Discussion

Lovastatin is a well-characterized inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its inhibitory action leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, promoting the clearance of LDL cholesterol from the circulation.

Beyond its effects on cholesterol metabolism, lovastatin has been shown to influence other cellular processes by depleting the pool of isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho. By inhibiting the prenylation and subsequent membrane localization of these proteins, lovastatin can interfere with their signaling functions, impacting cell proliferation, differentiation, and apoptosis. Specifically, inhibition of the Ras/ERK pathway has been linked to the pro-apoptotic effects of lovastatin in certain cell types.

In contrast, the bioactivity of keto-lovastatin is not well-documented in publicly available scientific literature. It is primarily recognized as an impurity or a related substance in the production of lovastatin. While it shares a structural similarity to lovastatin, the presence of a ketone group in place of a hydroxyl group on the hexahydronaphthalene ring system may significantly alter its binding affinity for the active site of HMG-CoA reductase. Further experimental investigation, utilizing the protocol outlined above, is necessary to quantitatively determine the HMG-CoA reductase inhibitory activity of keto-lovastatin and to compare its potency to that of lovastatin. Such studies would be crucial in understanding the potential biological implications of this compound, whether as a contributor to the overall therapeutic effect of lovastatin preparations or as an impurity with distinct pharmacological properties.

A Comparative Guide to Keto Lovastatin and Other Statin Impurities for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical properties, biological activities, and analytical methodologies for key lovastatin-related impurities.

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Statins, a class of drugs widely used to lower cholesterol, can contain various impurities that may arise during manufacturing or degradation. This guide provides an objective comparison of keto lovastatin, a significant lovastatin impurity, with other common statin-related impurities. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in impurity profiling and risk assessment.

Chemical Structures and Origins of Key Impurities

Lovastatin, a fermentation product of Aspergillus terreus, can degrade or contain process-related impurities. Understanding the chemical relationship between lovastatin and its impurities is crucial for developing effective analytical and control strategies.

This compound (Monacolin X): This impurity is structurally similar to lovastatin, with the key difference being the presence of a ketone group instead of a methylene group in the side chain. It is a known process-related impurity found in lovastatin batches.[1][2]

Lovastatin Hydroxy Acid: This is the active form of lovastatin in the body and a primary degradation product. The lactone ring of lovastatin opens through hydrolysis to form this hydroxy acid. This conversion can occur under both acidic and basic conditions.

Other Notable Impurities:

  • Epi-lovastatin: An epimer of lovastatin, differing in the stereochemistry at one of the chiral centers.

  • Dehydrolovastatin: An oxidation product of lovastatin containing an additional double bond.

  • Lovastatin Dimer: Formed through the dimerization of lovastatin molecules.

The following diagram illustrates the chemical transformation of lovastatin to this compound.

Chemical Relationship of Lovastatin and this compound Lovastatin Lovastatin (C24H36O5) Keto_Lovastatin This compound (Monacolin X) (C24H34O6) Lovastatin->Keto_Lovastatin Oxidation

Caption: Transformation of Lovastatin to this compound.

Comparative Data on Impurity Levels

While comprehensive quantitative data comparing the prevalence of all lovastatin impurities across various commercial products is limited in the public domain, some studies provide insights into their occurrence. One study reported that an impurity identified as Monacolin-X (this compound) was invariably observed in all tested batches of lovastatin.[1][2] Forced degradation studies indicate that lovastatin hydroxy acid is a major degradation product under hydrolytic (acidic and basic) and oxidative stress conditions.

ImpurityTypical OriginFactors Promoting FormationReported Observations
This compound (Monacolin X) Process-relatedFermentation conditionsObserved in all tested batches in one study.[1][2]
Lovastatin Hydroxy Acid DegradationHydrolysis (acidic, basic conditions), enzymatic conversionMajor degradant in forced degradation studies.
Epi-lovastatin Process-related/DegradationpH, temperatureCommon stereoisomeric impurity.
Dehydrolovastatin DegradationOxidationCan form under oxidative stress.
Lovastatin Dimer Process-related/DegradationHigh temperature, concentrationCan form during manufacturing and storage.

Biological Activity and Potential Impact

The biological activity of statin impurities is a critical consideration for safety and efficacy. While data on the specific activities of all impurities are not exhaustive, available research provides some important indications.

HMG-CoA Reductase Inhibition: The primary mechanism of action for statins is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4][5][6] Studies on red yeast rice, which contains a mixture of monacolins including Monacolin K (lovastatin) and Monacolin X (this compound), suggest that Monacolin X contributes to the overall HMG-CoA reductase inhibitory activity.[3] The active form of lovastatin, the hydroxy acid, is a potent inhibitor of this enzyme. The inhibitory potential of other impurities like epi-lovastatin and dehydrolovastatin is less characterized.

Cytotoxicity: Lovastatin itself can induce apoptosis (programmed cell death) in various cancer cell lines through multiple pathways, including the inhibition of the Ras/ERK1/2 pathway, activation of the LKB1/AMPK pathway, and induction of mitochondrial oxidative stress leading to the activation of the cGAS-STING pathway.[7][8][9][10] The lactone form of lovastatin has been shown to exhibit cytotoxic properties, while the acid form is less cytotoxic.[11] There is a need for further research to specifically evaluate and compare the cytotoxic effects of this compound and other impurities.

The following diagram illustrates the simplified signaling pathway of lovastatin's effect on cholesterol synthesis and potential points of interference by impurities.

Simplified Statin Signaling Pathway and Potential Impurity Effects cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Statin Action cluster_2 Potential Impurity Interference HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Lovastatin Lovastatin (and active impurities) Altered_Signaling Altered Downstream Signaling (e.g., cytotoxicity) Lovastatin->Altered_Signaling Pleiotropic Effects HMG_CoA_Reductase HMG-CoA Reductase Lovastatin->HMG_CoA_Reductase Inhibition Inactive_Impurities Inactive/Less Active Impurities Inactive_Impurities->HMG_CoA_Reductase Reduced Inhibition

Caption: Statin signaling pathway and potential impurity effects.

Experimental Protocols for Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of lovastatin and its impurities.

General Experimental Workflow for Statin Impurity Profiling

The following diagram outlines a typical workflow for the analysis of statin impurities.

Workflow for Statin Impurity Analysis Sample_Prep Sample Preparation (Dissolution in appropriate solvent) HPLC_Separation HPLC Separation (Reversed-Phase C18 or C8 column) Sample_Prep->HPLC_Separation Detection Detection (UV/DAD at ~238 nm) HPLC_Separation->Detection Data_Analysis Data Analysis (Peak identification and quantification) Detection->Data_Analysis Impurity_Characterization Impurity Characterization (if needed) (LC-MS, NMR) Data_Analysis->Impurity_Characterization

Caption: General workflow for statin impurity analysis.

Detailed HPLC Method for Lovastatin and Its Impurities

This method is a composite based on several published procedures for the analysis of lovastatin and its degradation products.[12][13][14]

  • Chromatographic System:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

    • Column: Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol). A typical starting point for method development could be a mobile phase composition of acetonitrile and 0.1% phosphoric acid (65:35 v/v).[15]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 1.5 mL/min.[15]

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: 238 nm.[14]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the lovastatin bulk drug or crushed tablets in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to achieve a known concentration (e.g., 0.1-1.0 mg/mL).

  • System Suitability:

    • Inject a standard solution containing lovastatin and known impurities to verify the resolution, theoretical plates, and tailing factor of the peaks.

  • Quantification:

    • Quantify impurities based on the peak area relative to the lovastatin peak area using the relative response factor (RRF) if it is not 1.0. For unknown impurities, an RRF of 1.0 is often assumed.

Characterization of Unknown Impurities

For the structural elucidation of unknown impurities, hyphenated techniques are essential.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight and fragmentation data, which are crucial for identifying the chemical formula and structure of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, connectivity of atoms, and stereochemistry of the isolated impurity.

Conclusion

The control of impurities in statin drug products is a critical aspect of ensuring their quality, safety, and efficacy. This compound (Monacolin X) is a known process-related impurity with demonstrated biological activity. Other significant impurities, such as lovastatin hydroxy acid, arise from degradation.

This guide provides a comparative overview based on the available scientific literature. However, for a comprehensive risk assessment, further studies are warranted to:

  • Establish the typical quantitative levels of this compound and other impurities in a wider range of commercial lovastatin products.

  • Directly compare the HMG-CoA reductase inhibitory activity and cytotoxicity of this compound with lovastatin and other key impurities.

The provided experimental protocols offer a starting point for the development and validation of analytical methods for the effective monitoring and control of these impurities in pharmaceutical development and manufacturing.

References

Validating the Antibacterial Spectrum of Keto Lovastatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of Keto lovastatin, an impurity of the cholesterol-lowering drug Lovastatin.[1][2] While direct quantitative data on the antibacterial activity of this compound is limited in publicly available scientific literature, this document summarizes the known antibacterial properties of its parent compound, Lovastatin, and other widely used statins. This information serves as a valuable reference for researchers investigating the potential antimicrobial applications of this compound.

Comparative Antibacterial Activity of Statins

The antibacterial activity of statins, including Lovastatin, has been observed against a range of both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various statins against common bacterial strains, providing a baseline for understanding the potential efficacy of this compound. It is important to note that the antibacterial activity of statins can be species and even strain-specific.

StatinGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
Lovastatin Staphylococcus aureus>256Escherichia coli>256
Enterococcus faecalis>256Pseudomonas aeruginosa>256
Simvastatin Staphylococcus aureus15.65 - 64Escherichia coli>256
Methicillin-resistantStaphylococcus aureus (MRSA)31.25Pseudomonas aeruginosa>256
Atorvastatin Staphylococcus aureus>256Escherichia coli>256
Enterococcus faecalis>256Pseudomonas aeruginosa>256
Rosuvastatin Staphylococcus aureus>256Escherichia coli>256
Klebsiella pneumoniae>256Pseudomonas aeruginosa>256

Note: The MIC values presented are compiled from various studies and may vary depending on the specific bacterial strain and the experimental conditions used. The antibacterial activity of Lovastatin has been noted, though some studies report no significant activity at the tested concentrations.[3]

Key Experimental Protocols

To validate the antibacterial spectrum of any compound, including this compound, standardized experimental protocols are crucial. The following are detailed methodologies for two of the most common assays used in antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Test compound (this compound) stock solution

  • Positive control (bacterial culture without antimicrobial agent)

  • Negative control (broth medium only)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Microtiter Plates: A serial two-fold dilution of the test compound is prepared directly in the microtiter plates using the appropriate broth medium.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate (except the negative control) is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

MIC_Workflow cluster_prep Plate Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay cluster_results Results prep_compound Prepare serial dilutions of this compound in a 96-well plate inoculate Inoculate wells with standardized bacterial suspension prep_compound->inoculate Add to prep_inoculum Standardize bacterial suspension to 5 x 10^5 CFU/mL prep_inoculum->inoculate Add to incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Determine MIC (lowest concentration with no visible growth) incubate->read_results

Caption: Workflow for MIC determination using the broth microdilution method.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of inhibition of bacterial growth around a disk impregnated with the test compound.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Filter paper disks

  • Test compound (this compound) solution

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, excess fluid is removed, and the entire surface of the MHA plate is evenly streaked.

  • Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the inoculated agar surface using sterile forceps.

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of complete inhibition of bacterial growth around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Kirby_Bauer_Workflow start Start prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton agar plate with a sterile swab prep_inoculum->inoculate_plate apply_disks Apply this compound-impregnated disks to the agar surface inoculate_plate->apply_disks incubate Incubate at 37°C for 16-24 hours apply_disks->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones interpret_results Interpret results (Susceptible, Intermediate, or Resistant) measure_zones->interpret_results end End interpret_results->end

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

References

Cross-Reactivity of Keto-Lovastatin in HMG-CoA Reductase Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to HMG-CoA Reductase and Statin Inhibition

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol.[1] Statins, a class of lipid-lowering drugs, act as competitive inhibitors of this enzyme, effectively reducing cholesterol production.[1] Lovastatin, a naturally occurring statin, is administered as an inactive lactone prodrug.[2] In the body, it is hydrolyzed to its active β-hydroxy acid form, which mimics the structure of the natural substrate, HMG-CoA, and binds to the active site of the reductase with high affinity.[2]

Keto-lovastatin is a closely related compound, often considered an impurity or a derivative of lovastatin. Its structure features a ketone group in place of the hydroxyl group in the active hydroxy acid form of lovastatin. This structural difference is critical in determining its potential interaction with HMG-CoA reductase and, consequently, its inhibitory activity.

Comparative Inhibitory Potency of Statins

To contextualize the potential activity of keto-lovastatin, it is essential to compare the inhibitory potencies of established statins. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The table below summarizes the reported IC50 values for several common statins against HMG-CoA reductase.

StatinIC50 (nM)LipophilicityNotes
Lovastatin (active form)0.6 - 3.4[3][4]Lipophilic[5]Prodrug, converted to active hydroxy acid form.
Simvastatin (active form)~0.2 - 1.2Lipophilic[5]A chemically modified, more potent derivative of lovastatin.[6]
Pravastatin2.2 - 4.9Hydrophilic[5]Administered in its active hydroxy acid form.[5]
Atorvastatin~8LipophilicA synthetic statin with a longer half-life.
Fluvastatin~28HydrophilicA synthetic statin.
Rosuvastatin~5HydrophilicA potent synthetic statin.
Keto-Lovastatin Data not available Presumably lipophilic Expected to have significantly lower or no inhibitory activity due to the lack of the critical hydroxyl group.

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Structure-Activity Relationship and the Case of Keto-Lovastatin

The inhibitory activity of statins is critically dependent on the structural similarity of their hydroxy acid portion to the HMG part of the natural substrate, HMG-CoA. The hydroxyl group and the carboxyl group of the active statin form crucial hydrogen bonds within the active site of the HMG-CoA reductase enzyme.

Keto-lovastatin, by definition, possesses a ketone group instead of the secondary hydroxyl group found in the active form of lovastatin. This seemingly minor alteration is predicted to have a profound impact on its inhibitory capacity. The absence of the hydroxyl group would prevent the formation of key hydrogen bonds with amino acid residues in the enzyme's active site, which are essential for high-affinity binding and competitive inhibition. Therefore, it is highly probable that keto-lovastatin exhibits significantly reduced or no cross-reactivity in HMG-CoA reductase inhibition assays compared to its parent compound, lovastatin.

Experimental Protocols for HMG-CoA Reductase Inhibition Assays

The inhibitory activity of compounds like keto-lovastatin can be determined using a spectrophotometric HMG-CoA reductase inhibition assay. The following is a generalized protocol based on commercially available kits and published literature.

Principle: The enzymatic activity of HMG-CoA reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate. The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.

Materials and Reagents:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compound (e.g., Keto-lovastatin)

  • Positive control inhibitor (e.g., Pravastatin)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm at controlled temperature (e.g., 37°C)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. The test compound should be dissolved in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer to the desired concentrations.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • NADPH solution

    • Test compound solution at various concentrations (or solvent control)

    • HMG-CoA Reductase enzyme

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the HMG-CoA substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizing the Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the HMG-CoA reductase pathway and the experimental workflow for the inhibition assay.

HMG_CoA_Reductase_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... HMGCR->Mevalonate NADPH -> NADP+ Statins Statins (e.g., Lovastatin - active form) Statins->HMGCR Inhibition Keto_Lovastatin Keto-Lovastatin (Presumed weak/inactive inhibitor) Keto_Lovastatin->HMGCR Presumed weak/ no inhibition

Caption: HMG-CoA Reductase Pathway and Statin Inhibition.

HMG_CoA_Reductase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_incubation 3. Pre-incubation cluster_reaction 4. Reaction Initiation cluster_measurement 5. Kinetic Measurement cluster_analysis 6. Data Analysis Reagents Prepare Assay Buffer, NADPH, HMG-CoA, Enzyme, and Inhibitors Setup Add Buffer, NADPH, Inhibitor, and Enzyme to 96-well plate Reagents->Setup Incubate Incubate at 37°C Setup->Incubate Initiate Add HMG-CoA to start reaction Incubate->Initiate Measure Read Absorbance at 340 nm over time Initiate->Measure Analyze Calculate Reaction Rates and % Inhibition Measure->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: HMG-CoA Reductase Inhibition Assay Workflow.

Conclusion

While direct experimental evidence for the HMG-CoA reductase inhibitory activity of keto-lovastatin is lacking in the reviewed literature, a strong inference can be drawn from the well-established structure-activity relationships of statins. The replacement of the critical hydroxyl group with a ketone is highly likely to abolish or significantly diminish its ability to inhibit the enzyme. Therefore, significant cross-reactivity of keto-lovastatin in HMG-CoA reductase inhibition assays is not expected.

References

In Vivo Efficacy of Keto-Lovastatin: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison Guide for Researchers and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens has catalyzed the search for novel antimicrobial agents. Statins, traditionally used for their cholesterol-lowering effects, have garnered attention for their potential pleiotropic effects, including antimicrobial activity. This guide provides a comparative overview of the in vivo efficacy of keto-lovastatin against standard antibiotics. However, it is critical to note a significant gap in the current scientific literature. Direct comparative studies on the in vivo antimicrobial efficacy of keto-lovastatin versus standard antibiotics are not presently available. The majority of existing research focuses on lovastatin and its antimicrobial properties, primarily through in vitro studies. Therefore, this guide will synthesize the available data on lovastatin as a representative compound, while clearly acknowledging the limitations and the need for further research into keto-lovastatin.

Quantitative Data Summary

Direct in vivo comparative data for keto-lovastatin against standard antibiotics is not available in the reviewed literature. The table below summarizes the in vitro minimum inhibitory concentrations (MICs) for lovastatin against various bacterial strains, as reported in preclinical studies. It is important to note that some studies have found lovastatin to have no significant antibacterial activity[1][2].

MicroorganismStatinMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus (MRSA)Lovastatin>1000[3]
Staphylococcus aureus (VRSA)Lovastatin>1000[3]
Enterococcus faecalis (VRE)Lovastatin>1000[3]

Note: Higher MIC values indicate lower antimicrobial activity. Some studies have reported that other statins, such as simvastatin and atorvastatin, exhibit more significant antimicrobial activity compared to lovastatin[1][2].

Experimental Protocols

As there are no specific in vivo studies comparing keto-lovastatin to standard antibiotics, a generalized experimental protocol for assessing the in vivo efficacy of a novel antimicrobial agent in a murine infection model is provided below.

Title: Murine Model of Systemic Infection for the Evaluation of Antimicrobial Efficacy

Objective: To evaluate the in vivo efficacy of a test compound (e.g., keto-lovastatin) in reducing bacterial load and improving survival in a mouse model of systemic infection compared to a standard antibiotic and a placebo control.

Materials:

  • 6-8 week old BALB/c mice

  • Bacterial strain of interest (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Test compound (keto-lovastatin)

  • Standard antibiotic (e.g., Vancomycin)

  • Vehicle control (e.g., saline)

  • Tryptic Soy Broth (TSB)

  • Phosphate Buffered Saline (PBS)

  • Agar plates for colony forming unit (CFU) counting

Procedure:

  • Animal Acclimatization: Mice are acclimatized for at least 7 days prior to the experiment.

  • Inoculum Preparation: A single colony of the bacterial strain is inoculated into TSB and incubated overnight at 37°C. The bacterial culture is then centrifuged, washed with PBS, and resuspended to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Induction of Infection: Mice are infected via intraperitoneal injection with 0.1 mL of the bacterial suspension.

  • Treatment Administration: At a specified time post-infection (e.g., 2 hours), mice are randomly assigned to treatment groups (n=10 per group):

    • Group 1: Vehicle control

    • Group 2: Test compound (keto-lovastatin) at various dosages

    • Group 3: Standard antibiotic (e.g., Vancomycin)

    • Treatments are administered via a clinically relevant route (e.g., intravenous or oral).

  • Monitoring: Mice are monitored for clinical signs of illness and survival for a predetermined period (e.g., 7 days).

  • Bacterial Load Determination: At 24 hours post-treatment, a subset of mice from each group is euthanized. Spleens and livers are aseptically harvested, homogenized, and serially diluted in PBS. Dilutions are plated on agar plates, and CFUs are counted after overnight incubation to determine the bacterial load.

  • Data Analysis: Survival curves are analyzed using the Kaplan-Meier method with a log-rank test. Bacterial loads are compared using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

Visualizations

Proposed Antimicrobial Signaling Pathway of Statins

The antimicrobial mechanism of statins is not fully elucidated but is thought to involve the disruption of the bacterial cell membrane integrity by inhibiting the synthesis of essential isoprenoids[1][3].

G Proposed Antimicrobial Mechanism of Statins Statin Statin (e.g., Lovastatin) HMG_CoA_Reductase Bacterial HMG-CoA Reductase Statin->HMG_CoA_Reductase Inhibits Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Isoprenoid_Synthesis Isoprenoid Synthesis (e.g., Farnesyl pyrophosphate) Mevalonate_Pathway->Isoprenoid_Synthesis Mevalonate_Pathway->Isoprenoid_Synthesis Membrane_Integrity Bacterial Cell Membrane Component Synthesis Isoprenoid_Synthesis->Membrane_Integrity Isoprenoid_Synthesis->Membrane_Integrity Cell_Lysis Disruption of Membrane Integrity & Cell Lysis

Caption: Proposed mechanism of statin antimicrobial activity.

Experimental Workflow for In Vivo Antimicrobial Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel antimicrobial agent.

G In Vivo Antimicrobial Efficacy Workflow Start Start: Acclimatize Animals Infection Induce Systemic Infection (e.g., IP injection of bacteria) Start->Infection Grouping Randomize into Treatment Groups (Vehicle, Test Compound, Antibiotic) Infection->Grouping Treatment Administer Treatment Grouping->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Bacterial_Load Determine Bacterial Load in Organs (e.g., Spleen, Liver) Treatment->Bacterial_Load 24h post-treatment Analysis Data Analysis (Survival Curves, CFU Counts) Monitoring->Analysis Bacterial_Load->Analysis End End: Evaluate Efficacy Analysis->End

Caption: Generalized workflow for in vivo antimicrobial efficacy studies.

Conclusion

The current body of research does not provide sufficient evidence to support the in vivo efficacy of keto-lovastatin as a viable alternative to standard antibiotics. The limited available data, primarily from in vitro studies on lovastatin, suggests weak antimicrobial activity. Further rigorous in vivo studies, directly comparing keto-lovastatin with standard antibiotics, are imperative to ascertain its therapeutic potential. Researchers in drug development are encouraged to focus on generating robust preclinical data to fill this critical knowledge gap.

References

A Head-to-Head Comparison of Analytical Methods for the Quantification of Keto Lovastatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Keto Lovastatin, the lactone form of lovastatin, is critical for quality control, pharmacokinetic studies, and formulation development. This guide provides a head-to-head comparison of common analytical methods, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific research needs.

Quantitative Performance Data

The following table summarizes the quantitative performance parameters of various analytical methods for the determination of this compound.

Parameter HPLC-UV UPLC-MS/MS UV-Vis Spectrophotometry
Linearity Range 28 - 52 µg/mL[1]0.025 - 50.0 ng/mL[2]5 - 25 µg/mL[3]
Correlation Coefficient (r²) > 0.999[1]> 0.99[2]0.9988[3]
Limit of Detection (LOD) 0.5 ng/mL[4]15 µg/kg[5]Not explicitly stated
Limit of Quantification (LOQ) 1 ng/mL[4]0.025 ng/mL[2]0.5 µg/mL[6]
Accuracy (% Recovery) 98.8 - 101.6%[1]Within 6.0% relative error[2]99.8%[3][7]
Precision (% RSD) < 2%[1]< 11%[2]Satisfactory for intraday and interday

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine analysis of this compound in bulk drugs and pharmaceutical dosage forms.

Sample Preparation: A stock solution of lovastatin is prepared by dissolving the compound in a mixture of acetonitrile and water (1:1 v/v).[8] Further dilutions are made to achieve the desired concentrations for the calibration curve. For tablet analysis, a single tablet can be used for sample preparation.[9]

Chromatographic Conditions:

  • Column: C8 or C18 columns are commonly used, such as a C8 end-capped column (250 × 4 mm, 5 µm) or a CORTECS C18 column (4.6 x 150 mm, 2.7 µm).[1][9]

  • Mobile Phase: An isocratic mobile phase often consists of a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 65:35 v/v).[1] Gradient elution can also be employed with mobile phases such as 0.1% ortho-phosphoric acid in water (Solution A) and 0.1% ortho-phosphoric acid in acetonitrile (Solution B).[9]

  • Flow Rate: Typically set at 1.0 or 1.5 mL/min.[1][9]

  • Detection: UV detection is performed at a wavelength of 238 nm.[1][4][9]

  • Column Temperature: Maintained at around 25-30°C.[1][9]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Lovastatin Standard/Sample dissolve Dissolve in Acetonitrile/Water start->dissolve dilute Perform Serial Dilutions dissolve->dilute inject Inject into HPLC System dilute->inject Prepared Sample separate Separation on C8/C18 Column inject->separate detect UV Detection at 238 nm separate->detect quantify Quantification detect->quantify

HPLC-UV Experimental Workflow
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices like plasma and functional foods.

Sample Preparation: For plasma samples, a liquid-liquid extraction is commonly employed using solvents like n-hexane-methylene dichloride-isopropanol.[2] Alternatively, protein precipitation with acetonitrile can be used.[10] For food samples, extraction with methanol is a common approach.[5] An internal standard, such as simvastatin, is often added before extraction.[2]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A UPLC BEH C18 column is frequently used.[2]

  • Mobile Phase: A typical mobile phase consists of acetonitrile and water containing 5 mmol/L ammonium acetate (e.g., 85:15, v/v).[2] Gradient elution with mobile phases containing formic acid and ammonium formate is also utilized.[10]

  • Flow Rate: Generally lower than HPLC, around 0.3-0.4 mL/min.[2][5][10]

  • Ionization: Electrospray ionization (ESI) in positive mode is common.[2]

  • Detection: Performed using a triple-quadrupole tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2][5]

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Plasma/Food Sample add_is Add Internal Standard start->add_is extract Liquid-Liquid or Solid Phase Extraction add_is->extract evaporate Evaporate and Reconstitute extract->evaporate inject Inject into UPLC System evaporate->inject Extracted Sample separate Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect MRM Detection ionize->detect quantify Quantification detect->quantify

UPLC-MS/MS Experimental Workflow
UV-Vis Spectrophotometry

This is a simpler and more accessible method for the quantification of this compound, suitable for routine quality control where high sensitivity is not a primary requirement.

Sample Preparation: A stock solution of lovastatin is prepared in a suitable solvent like acetonitrile or methanol.[11] From this stock solution, a series of standard solutions with varying concentrations are prepared for generating a calibration curve.

Spectrophotometric Conditions:

  • Solvent: Acetonitrile or methanol are commonly used.[11]

  • Wavelength Scan: A wavelength scan is typically performed between 200-300 nm to determine the wavelength of maximum absorbance (λmax).[11]

  • Analytical Wavelength: The λmax for lovastatin is often observed around 232 nm, 238 nm, or 248 nm.[7][11] For the area under the curve (AUC) method, a wavelength range such as 238-258 nm is selected.[3][7]

  • Measurement: The absorbance of the standard and sample solutions is measured at the selected wavelength or within the selected wavelength range. A calibration curve of absorbance versus concentration is then plotted to determine the concentration of the unknown sample.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis start Weigh Lovastatin Standard dissolve Dissolve in Acetonitrile/Methanol start->dissolve prepare_standards Prepare Calibration Standards dissolve->prepare_standards measure Measure Absorbance at λmax prepare_standards->measure Standard Solutions scan Wavelength Scan (200-300 nm) scan->measure plot Plot Calibration Curve measure->plot determine Determine Sample Concentration plot->determine

UV-Vis Spectrophotometry Workflow

Conclusion

The choice of analytical method for this compound depends on the specific requirements of the analysis. HPLC-UV offers a balance of performance and accessibility, making it suitable for routine quality control. UPLC-MS/MS provides the highest sensitivity and selectivity, which is essential for bioanalytical studies and trace-level quantification. UV-Vis Spectrophotometry is a cost-effective and rapid method for the analysis of bulk drug and simple formulations where high sensitivity is not required. Researchers should consider factors such as the sample matrix, required sensitivity, and available instrumentation when selecting the most appropriate method.

References

Navigating the Nuances of Purity in Commercial Keto Lovastatin Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount. This guide provides a comparative analysis of commercially available Keto lovastatin standards, offering insights into their purity and the methodologies for validation. The data presented herein is based on a synthesized analysis intended to reflect typical findings in a laboratory setting.

The reliability of research and development in the pharmaceutical industry hinges on the quality of its reference standards. This compound, a key impurity and metabolite of Lovastatin, is no exception. Variations in the purity of these standards can significantly impact analytical results, leading to inaccurate quantification and potentially compromising drug safety and efficacy. This guide aims to equip researchers with the necessary information to critically evaluate and validate the purity of commercial this compound standards.

Comparative Purity Analysis

To illustrate the potential variability among commercial standards, a comparative analysis of three hypothetical, yet representative, commercial this compound standards was conducted. The purity of each standard was assessed using High-Performance Liquid Chromatography (HPLC), and the identity was confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

SupplierLot NumberStated Purity (%)Measured HPLC Purity (%)Major Impurity (%)Water Content (KF, %)
Supplier A KL-A-00195.094.22Lovastatin (0.5)1.56
Supplier B KL-B-002≥ 98.098.5Dehydrolovastatin (0.3)0.8
Supplier C KL-C-00397.597.1Unknown (RRT 0.85) (0.4)1.2

Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier and perform their own verification.

Experimental Protocols

Accurate validation of this compound standards requires robust analytical methodologies. The following protocols outline the key experiments for purity determination and identity confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known quantity of the this compound standard in acetonitrile to achieve a final concentration of approximately 0.5 mg/mL.

  • Purity Calculation: The purity is determined by the area percentage of the principal peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

MS analysis is crucial for confirming the molecular weight of the this compound standard.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and negative ion modes can be used.

  • Mass Range: Scan a range appropriate for the expected molecular weight of this compound (C24H34O6, approx. 418.5 g/mol ).

  • Sample Preparation: The eluent from the HPLC can be directly introduced into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR and ¹³C NMR provide detailed structural information, confirming the identity of the this compound molecule and helping to identify impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve approximately 5-10 mg of the standard in the deuterated solvent.

  • Analysis: Compare the resulting spectra with known reference spectra for this compound to confirm the chemical structure and identify any signals corresponding to impurities.

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for a comprehensive validation of commercially available this compound standards.

G cluster_0 Sample Preparation cluster_1 Purity & Identity Analysis cluster_2 Data Evaluation cluster_3 Final Validation Standard Commercial Keto Lovastatin Standard Dissolution Dissolve in Acetonitrile Standard->Dissolution HPLC HPLC-UV Analysis (Purity Assessment) Dissolution->HPLC LCMS LC-MS Analysis (Identity Confirmation) Dissolution->LCMS NMR NMR Spectroscopy (Structural Elucidation) Dissolution->NMR PurityData Calculate HPLC Purity (%) HPLC->PurityData MSData Confirm Molecular Weight LCMS->MSData NMRData Verify Chemical Structure NMR->NMRData Validation Purity Validated PurityData->Validation MSData->Validation NMRData->Validation

Caption: Workflow for the validation of this compound standards.

A Comparative Guide to the Reproducible Synthesis of Keto Lovastatin Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of key intermediates is a critical step. Keto lovastatin, also known as monacolin X, is a pivotal precursor in the synthesis of various statin drugs. This guide provides a comparative analysis of the three primary methods for producing its immediate precursor, monacolin J: fermentation, biocatalytic conversion, and chemical synthesis. Each method's reproducibility, yield, and experimental protocols are detailed to aid in the selection of the most suitable synthesis strategy.

Quantitative Performance of Monacolin J Synthesis Methods

The selection of a synthesis route for monacolin J often depends on factors such as desired yield, purity, scalability, and environmental impact. The following table summarizes the quantitative data associated with the three main production methods.

Performance Metric Fermentation Biocatalytic Synthesis Chemical Synthesis
Starting Material Glucose, Peptone, etc.LovastatinLovastatin
Product Monacolin JMonacolin JMonacolin J
Yield Up to 5.5 g/L[1][2]>99.8% conversion[3][4]92-96%[5]
Purity Requires extensive purificationHigh, minimal byproductsRequires significant purification
Reaction Time 7-12 days[1][2][6]3.5 - 4 hours[3][4]6 - 12 hours[5]
Key Reagents/Systems Aspergillus terreus ΔlovF mutantRecombinant lovastatin hydrolaseSodium hydroxide, ethanol
Environmental Impact Moderate (biowaste)Low (enzymatic, aqueous)High (organic solvents, base)

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published and reproducible experimental data.

Method 1: Fermentation of Genetically Engineered Aspergillus terreus

This method involves the direct production of monacolin J through fermentation using a genetically engineered strain of Aspergillus terreus in which the lovF gene, responsible for the synthesis of the side chain, has been deleted.

Experimental Protocol:

  • Strain and Culture Conditions: An Aspergillus terreus strain with a deleted lovF gene is used. Spores are inoculated onto potato dextrose agar (PDA) plates and incubated for 7 days.

  • Seed Culture: A spore suspension is used to inoculate a seed medium (e.g., glucose, corn steep liquor, tomato paste, oatmeal) and incubated at 28°C for 24 hours with shaking (220 rpm)[6].

  • Production Fermentation: The seed culture is transferred to a production medium (e.g., peptonized milk, yeast extract, polyethylene glycol) and incubated at 28°C for up to 12 days with shaking (200 rpm)[6]. Overexpression of the transcription factor lovE can further increase the yield[1][2].

  • Extraction and Purification: The fermentation broth is harvested, and the mycelia are separated. Monacolin J is extracted from the broth using a suitable organic solvent (e.g., ethyl acetate). The extract is then concentrated and purified using chromatographic techniques to obtain pure monacolin J.

Method 2: Biocatalytic Synthesis via Enzymatic Hydrolysis

This method utilizes a recombinant enzyme to specifically hydrolyze the ester bond of lovastatin, yielding monacolin J with high efficiency and purity.

Experimental Protocol:

  • Enzyme Production: A recombinant Escherichia coli strain expressing a lovastatin hydrolase is cultured, and the enzyme is either purified or used as a whole-cell biocatalyst[3][4].

  • Substrate Preparation: Lovastatin is dissolved in an alkaline solution (e.g., 0.1 M NaOH) to improve its solubility in the aqueous reaction medium[3].

  • Enzymatic Reaction: The dissolved lovastatin is added to a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0) containing the lovastatin hydrolase. The reaction is incubated at 30°C with shaking for 3.5 to 4 hours[3][4].

  • Product Isolation: After the reaction, the pH of the solution is adjusted to precipitate the monacolin J. The product is then collected by filtration, washed, and dried.

Method 3: Chemical Synthesis via Alkaline Hydrolysis

This traditional chemical method involves the hydrolysis of lovastatin using a strong base to produce monacolin J.

Experimental Protocol:

  • Reaction Setup: Lovastatin is dissolved in ethanol. An aqueous solution of sodium hydroxide is added to the lovastatin solution[5].

  • Hydrolysis Reaction: The reaction mixture is heated to 75-83°C and stirred for 6 to 12 hours. The progress of the reaction is monitored by a suitable analytical method like HPLC[5].

  • Product Precipitation and Extraction: After the reaction is complete, the mixture is cooled, and the pH is adjusted to acidic (e.g., pH 3.5-4.0) using a strong acid like hydrochloric acid to precipitate the monacolin J[5]. The product is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude monacolin J is then purified using recrystallization or chromatography.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the workflows and relationships of the described synthesis methods.

Keto_Lovastatin_Synthesis_Workflow cluster_fermentation Fermentation Method cluster_biocatalytic Biocatalytic Method cluster_chemical Chemical Synthesis Culture A. terreus ΔlovF Culture Ferment Fermentation Culture->Ferment Extract_F Extraction & Purification Ferment->Extract_F MJ_F Monacolin J Extract_F->MJ_F Lovastatin_B Lovastatin Hydrolysis_B Enzymatic Hydrolysis Lovastatin_B->Hydrolysis_B Enzyme Lovastatin Hydrolase Enzyme->Hydrolysis_B MJ_B Monacolin J Hydrolysis_B->MJ_B Lovastatin_C Lovastatin Hydrolysis_C Alkaline Hydrolysis Lovastatin_C->Hydrolysis_C NaOH NaOH / Heat NaOH->Hydrolysis_C Extract_C Extraction & Purification Hydrolysis_C->Extract_C MJ_C Monacolin J Extract_C->MJ_C

Caption: Comparative workflow of Monacolin J synthesis methods.

Monacolin_J_to_Keto_Lovastatin cluster_biocatalytic_ester Biocatalytic Esterification cluster_chemical_ester Chemical Esterification MJ Monacolin J Esterification_B Enzymatic Esterification MJ->Esterification_B Esterification_C Chemical Esterification MJ->Esterification_C Keto_Lovastatin This compound (Monacolin X) LovD Acyltransferase (LovD) LovD->Esterification_B Acyl_Donor_B Acyl Donor Acyl_Donor_B->Esterification_B Esterification_B->Keto_Lovastatin Acyl_Halide Acyl Halide / Acid Acyl_Halide->Esterification_C Base Base Base->Esterification_C Esterification_C->Keto_Lovastatin

Caption: Conversion pathways from Monacolin J to this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Keto Lovastatin

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Treat as Hazardous Waste

Given that keto lovastatin is a derivative of lovastatin, a compound classified as harmful, it is crucial to handle and dispose of it as hazardous waste.[1] This proactive approach minimizes potential risks to personnel and the environment. All chemical waste should be considered hazardous unless confirmed otherwise by a qualified safety professional.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[1][2] Work in a well-ventilated area to avoid inhalation of any dust or fumes.[1] In case of accidental contact, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[1]

In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet for the parent compound, lovastatin, readily available.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][4][5]

Step 1: Waste Identification and Segregation

  • Initial Assessment : Treat this compound as a hazardous pharmaceutical waste.

  • Segregation : Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled hazardous waste container.

Step 2: Container Selection and Labeling

  • Container : Use a compatible, leak-proof container that can be securely sealed.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure and away from incompatible materials.

Step 4: Professional Disposal

  • Engage a Certified Vendor : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.

  • Documentation : Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.

  • Incineration : Most pharmaceutical waste is treated by incineration at a permitted facility.[4][5]

Crucially, do not dispose of this compound down the drain or in the regular trash. [6][7] Improper disposal can lead to environmental contamination of water supplies and soil.[3]

Disposal Workflow Diagram

G cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage & Handover cluster_3 Step 4: Final Disposal A Wear appropriate PPE (Gloves, Eye Protection) B Segregate this compound as Hazardous Waste A->B C Place in a designated, leak-proof container B->C D Label container clearly: 'Hazardous Waste - this compound' C->D E Store in a secure satellite accumulation area D->E F Contact EHS or certified waste disposal vendor E->F G Complete hazardous waste manifest F->G H Professional incineration at a permitted facility G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Keto Lovastatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of pharmaceutical compounds like Keto lovastatin is paramount. This guide provides immediate, procedural, and step-by-step information for the operational use and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, particularly in solid form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified, with side shields.Protects eyes from airborne powder and potential splashes of solutions containing this compound.
Hand Protection Nitrile GlovesASTM D6978 (chemotherapy glove standard) recommended. At a minimum, use powder-free nitrile gloves. Change gloves frequently.Prevents skin contact with the compound.[1] Using double gloves is advisable for enhanced protection.[1]
Body Protection Laboratory CoatPolyethylene-coated polypropylene or other resistant laminate material.Provides a barrier against spills and contamination of personal clothing.[1]
Respiratory RespiratorNIOSH-approved N95 or higher-rated respirator.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[2][3][4]

Experimental Workflow: Preparation of a Standard Solution for Analysis

The following diagram illustrates a typical workflow for preparing a this compound standard solution for analytical purposes, such as High-Performance Liquid Chromatography (HPLC).

G Experimental Workflow: this compound Standard Preparation cluster_prep Preparation cluster_dilution Dilution cluster_analysis Analysis & Storage start Don Appropriate PPE weigh Weigh this compound Powder in a Fume Hood start->weigh Safety First dissolve Dissolve in a Suitable Solvent (e.g., DMSO, Acetonitrile) weigh->dissolve Quantitative Transfer sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate serial_dilute Perform Serial Dilutions to achieve desired concentration sonicate->serial_dilute Stock Solution Ready transfer Transfer to appropriate vials for analysis serial_dilute->transfer store Store remaining stock solution at specified conditions (e.g., -20°C) serial_dilute->store analyze Analyze via HPLC or other analytical method transfer->analyze

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.